Caudatin
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H42O7 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1 |
InChI Key |
VWLXIXALPNYWFH-UXGQNDOZSA-N |
SMILES |
CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |
Isomeric SMILES |
CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@@](CC4)(C(=O)C)O)C)O)O)O)C)/C |
Canonical SMILES |
CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |
Synonyms |
caudatin |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Biological Mechanisms of Caudatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caudatin, a C-21 steroidal glycoside primarily isolated from the roots of plants belonging to the Cynanchum genus, has emerged as a compound of significant interest in pharmacological research.[1][2][3] Its intricate chemical structure underpins a diverse range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, details its known mechanisms of action, and outlines key experimental methodologies used to elucidate its biological functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Chemical Structure and Properties of this compound
This compound is characterized by a steroidal backbone, which consists of three six-membered rings and one five-membered ring.[5] This foundational structure is adorned with various functional groups, including hydroxyl, methyl, and acetoxy moieties, which contribute to its biological activity.[5]
Identifiers and Molecular Characteristics
For precise identification and characterization, the following chemical data for this compound is provided:
| Property | Value | Reference |
| IUPAC Name | [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | PubChem CID: 21633059 |
| CAS Number | 38395-02-7 | [2] |
| Molecular Formula | C₂₈H₄₂O₇ | [2][3] |
| Molecular Weight | 490.6 g/mol | [2][3] |
| SMILES | CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC--INVALID-LINK--(C(=O)C)O)C)O)O">C@@HO)C)/C | PubChem CID: 21633059 |
2D and 3D Structural Representations
The two-dimensional and three-dimensional structures of this compound are crucial for understanding its stereochemistry and potential interactions with biological targets.
(Image of the 2D chemical structure of this compound would be placed here)
(Image of the 3D chemical structure of this compound would be placed here)
Biological Activities and Mechanisms of Action
This compound exhibits a remarkable spectrum of biological activities, which are attributed to its ability to modulate multiple key signaling pathways.
Anticancer Activity
This compound has demonstrated significant anticancer effects across various cancer cell lines, including those of the liver, lung, breast, and osteosarcoma.[1] Its antitumor mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][6]
Several critical signaling pathways are targeted by this compound in cancer cells:
-
Wnt/β-catenin Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][7] It promotes the degradation of β-catenin and downregulates its downstream target genes, such as cyclin D1 and c-Myc, which are crucial for cancer cell proliferation.[1][8] This action is partly mediated through the modulation of Glycogen Synthase Kinase 3β (GSK3β).[5][7] this compound inhibits the phosphorylation of GSK3β at Ser9, leading to its activation and subsequent phosphorylation and degradation of β-catenin.[5][9]
-
PI3K/AKT Pathway: This pathway, central to cell survival and proliferation, is another target of this compound.[1]
-
NF-κB Pathway: this compound can suppress the NF-κB signaling cascade, a key regulator of inflammation and cell survival.[1]
-
Raf/MEK/ERK Pathway: In non-small cell lung cancer cells, this compound has been found to block the Raf/MEK/ERK pathway, thereby inhibiting proliferation, stemness, and glycolysis.[10][11]
This compound is a potent inducer of apoptosis in cancer cells.[3] This programmed cell death is triggered through a caspase-dependent mechanism, involving the activation of caspase-3, -8, and -9, and the cleavage of Poly(ADP-Ribose) Polymerase (PARP).[5][8] The apoptotic process is also associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[1][12]
By targeting the GSK3β/β-catenin pathway, this compound also suppresses the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels (angiogenesis) required for tumor growth.[5][7]
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by targeting key inflammatory signaling cascades. It has been shown to suppress the JNK/AP-1 and NF-κB pathways in activated mast cells, leading to a reduction in the secretion of pro-inflammatory cytokines.[1][2]
Neuroprotective Effects
In the context of neurodegenerative diseases such as Alzheimer's, this compound has demonstrated neuroprotective effects.[1] It promotes autophagy and lysosomal biogenesis in neuronal cells through the activation of the PPARα/TFEB signaling pathway, which may aid in the clearance of protein aggregates.[1][13]
Quantitative Data on Biological Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines, illustrating its potent antiproliferative effects.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| H1299 | Non-small cell lung cancer | 44.68 | [14] |
| H520 | Non-small cell lung cancer | 69.37 | [14] |
| SMMC-7721 | Hepatoma | Not specified, but potent | [7] |
| HepG2 | Hepatoma | Not specified, but potent | [3] |
| A549 | Carcinomic human alveolar basal epithelial | Not specified, but potent | [5] |
| U2OS | Osteosarcoma | Effective at 25, 50, and 100 µM | [6] |
| MG63 | Osteosarcoma | Effective at 25, 50, and 100 µM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes modulated by this compound and the general workflow for its investigation, the following diagrams are provided.
Key Experimental Methodologies
The following sections provide an overview of the key experimental protocols that have been employed in the study of this compound. While these descriptions are not exhaustive, they provide a foundational understanding of the methods used.
Cell Culture and Treatments
-
Cell Lines: A variety of human cancer cell lines have been utilized, including A549 (lung carcinoma), HepG2 (hepatoma), SMMC-7721 (hepatoma), U2OS and MG63 (osteosarcoma), and human umbilical vein endothelial cells (HUVECs).[3][5][6][7]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[10] For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Cells are then treated with this compound for various time points (e.g., 24, 48, 72 hours) to assess its effects.[6]
Assessment of Cell Viability and Proliferation
-
CCK-8/MTT Assay: To quantify cell viability, colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay are commonly used.[6] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Analysis of Apoptosis
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to detect and quantify apoptosis.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Western Blot Analysis of Apoptotic Markers: The expression levels of key apoptotic proteins, such as caspases (e.g., caspase-3, -8, -9) and their cleavage products (e.g., cleaved PARP), as well as members of the Bcl-2 family (e.g., Bcl-2, Bax), are analyzed by western blotting to confirm the induction of apoptosis.[3][8]
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with PI followed by flow cytometric analysis.[3][8]
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the proteins of interest (e.g., β-catenin, GSK3β, p-GSK3β, ERK, p-ERK). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
In Vivo Xenograft Model
-
Model Establishment: To evaluate the in vivo antitumor efficacy of this compound, a xenograft mouse model is often used.[10] This involves the subcutaneous injection of human cancer cells into immunodeficient mice (e.g., nude mice).
-
Treatment and Monitoring: Once tumors are established, the mice are treated with this compound (e.g., via oral gavage) or a vehicle control.[14] Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry.[10]
Conclusion and Future Directions
This compound is a promising natural product with a well-defined chemical structure and a diverse array of biological activities. Its ability to modulate multiple key signaling pathways, particularly in the context of cancer, makes it an attractive candidate for further investigation and development as a therapeutic agent. Future research should focus on detailed structure-activity relationship studies to optimize its efficacy and pharmacokinetic properties, as well as comprehensive preclinical and clinical trials to evaluate its safety and therapeutic potential in human diseases. The synthesis of this compound derivatives also presents a promising avenue for the development of novel drugs with enhanced activity and specificity.[4]
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of this compound and its ester derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces caspase-dependent apoptosis in human glioma cells with involvement of mitochondrial dysfunction and reactive oxygen species generation | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Caudatin: A Technical Guide to Its Natural Sources, Isolation, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caudatin, a C-21 steroidal glycoside, has garnered significant attention within the scientific community for its potent and varied pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is primarily isolated from the roots of plants belonging to the Cynanchum genus (family Apocynaceae). The two most prominent species known to be rich sources of this compound are:
-
Cynanchum auriculatum Royle ex Wight : Widely distributed in several Asian countries, the root of this plant, known as 'Baishouwu' in traditional Chinese medicine, is a primary source for this compound extraction.[2][3]
-
Cynanchum bungei Decne : This species is another significant source of this compound and other C-21 steroidal glycosides.[4][5]
While the roots are the principal plant part used for extraction, this compound has also been isolated from the flowers of Cynanchum auriculatum.[6]
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is depicted in the diagram below.
Quantitative Data on this compound Extraction
The yield of this compound can vary depending on the plant source, the specific part of the plant used, and the extraction methodology employed. The following table summarizes available quantitative data.
| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |
| Cynanchum auriculatum | Flowers | Enzymolysis-surfactant-assisted homogenate ultrasound | 40.35 ± 1.82 µg/g | [6] |
Detailed Experimental Protocols
This protocol is based on the methodology described by Zhen et al. (2020).[7]
-
Plant Material Preparation : The roots of Cynanchum auriculatum are air-dried and ground into a fine powder.
-
Methanol Extraction : The powdered plant material is macerated in methanol (e.g., 7.5 L of methanol for a specified amount of powder) at room temperature with occasional stirring for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration : The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning :
-
The crude methanol extract is suspended in water.
-
The aqueous suspension is then partitioned with an equal volume of ethyl acetate.
-
The ethyl acetate layer, containing this compound and other less polar compounds, is separated. This partitioning step is repeated three times.
-
-
Final Concentration : The combined ethyl acetate fractions are concentrated under reduced pressure to yield a dried ethyl acetate extract.
The ethyl acetate extract is subjected to a series of chromatographic techniques to isolate pure this compound.
a) Silica Gel Column Chromatography
-
Column Packing : A glass column (e.g., 3 x 30 cm) is packed with silica gel (100-200 mesh) as a slurry in a non-polar solvent like chloroform (B151607).
-
Sample Loading : The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution : The column is eluted with a solvent system of increasing polarity. A common mobile phase is a mixture of chloroform and methanol. For instance, an isocratic elution with a 20:1 chloroform:methanol ratio can be used.[7]
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration : Fractions containing this compound are pooled and concentrated.
b) C18 Reversed-Phase Column Chromatography
-
Column Preparation : A C18 reversed-phase column is equilibrated with the initial mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water.
-
Elution : The this compound-rich fraction from the silica gel column is further purified using a gradient elution, starting with a higher percentage of water and gradually increasing the percentage of the organic solvent.
-
Fraction Analysis : Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.
c) Gel Filtration Chromatography
-
Purpose : This step is used to separate compounds based on their molecular size and to remove any remaining high or low molecular weight impurities.
-
Stationary Phase : A common choice is Sephadex LH-20.
-
Elution : The column is eluted with an appropriate solvent, such as methanol.
d) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Final Purification : The final purification of this compound is achieved using preparative HPLC.
-
Column : A C18 column is typically used.
-
Mobile Phase : A gradient of acetonitrile in water is a common mobile phase. For example, the acetonitrile proportion can be increased from 20% to 80% over 20 minutes, and then to 100% at 30 minutes.[7]
-
Detection : The eluent is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
Purity Confirmation : The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways implicated in cell proliferation, survival, and differentiation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is often associated with cancer. This compound has been shown to inhibit this pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, and GSK3β), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound treatment leads to a decrease in the levels of β-catenin and GSK3β.[4]
GR/YAP Signaling Pathway
The Glucocorticoid Receptor (GR) and Yes-associated protein (YAP) signaling pathway plays a role in cell proliferation and organ size control. This compound has been found to induce the ubiquitin-dependent degradation of GR. This degradation of GR subsequently blocks the nuclear accumulation of YAP, a transcriptional co-activator. The inhibition of YAP's nuclear localization prevents the transcription of its target genes, which are often involved in cell proliferation and survival.[8][9]
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been demonstrated to inactivate the Raf/MEK/ERK pathway. This is observed through a decrease in the phosphorylation levels of Raf, MEK1/2, and ERK1/2, which are the key kinases in this cascade. By inhibiting the phosphorylation and thus the activation of these kinases, this compound effectively blocks the downstream signaling that promotes cancer cell proliferation and survival.[10]
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an analysis of its molecular mechanisms of action. The structured data and visual representations of experimental workflows and signaling pathways are intended to facilitate further research and development of this compound as a potential therapeutic agent. A deeper understanding of its extraction optimization and its precise interactions with cellular targets will be crucial in harnessing its full pharmacological benefits.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β‐catenin pathway | Semantic Scholar [semanticscholar.org]
- 3. mz-at.de [mz-at.de]
- 4. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Extraction of 4'-hydroxyacetophenone and this compound from Cynanchum auriculatum flowers using enzymolysis-green surfactant assisted homogenate ultrasound method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
The Pharmacological Landscape of Caudatin: A Technical Guide for Researchers
Foreword
Caudatin, a C21 steroidal glycoside primarily isolated from plants of the Cynanchum genus, has emerged as a promising natural compound with a diverse pharmacological profile. Traditionally used in herbal medicine, modern scientific investigation has begun to unravel its complex mechanisms of action, revealing potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth overview of the pharmacological properties of this compound. We delve into its molecular targets, modulation of key signaling pathways, and the experimental methodologies employed to elucidate these effects. All quantitative data are presented in structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding of this compound's therapeutic potential.
Anti-Cancer Properties of this compound
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its anti-cancer activity is multifaceted, involving the modulation of several critical signaling pathways that govern cell growth, survival, and metastasis.
Inhibition of Cancer Cell Proliferation
This compound exhibits potent inhibitory effects on the proliferation of various cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, have been determined in multiple studies. A summary of these findings is presented in Table 1.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 3.11 - 25 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | ~25 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 44.68 | [2] |
| H520 | Non-Small Cell Lung Cancer | 69.37 | [2] |
| A549 | Lung Carcinoma | 44.68 | [1] |
| MCF-7 | Breast Carcinoma | Not specified | [1] |
| U2OS | Osteosarcoma | Not specified | |
| MG63 | Osteosarcoma | Not specified |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Induction of Apoptosis
A key mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. Studies have shown that this compound triggers apoptosis through both intrinsic and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of caspase cascades.[1]
Suppression of Metastasis
This compound has been shown to inhibit the metastatic potential of cancer cells. It achieves this by reversing the epithelial-mesenchymal transition (EMT), a process critical for cancer cell dissemination. For instance, in osteosarcoma cells, treatment with 100 μM this compound led to the upregulation of the epithelial marker E-cadherin and downregulation of the mesenchymal marker N-cadherin.[1] Furthermore, this compound downregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion.[1]
Modulation of Key Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with and modulation of several key intracellular signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway. It downregulates the expression of β-catenin and its downstream target genes, including Cyclin D1 and c-Myc, which are critical for cell cycle progression.[1] This inhibition of the Wnt/β-catenin pathway is a central mechanism of this compound's anti-cancer effects.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Caudatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caudatin, a C-21 steroidal glycoside primarily isolated from plants of the Cynanchum genus, has demonstrated significant anti-inflammatory properties in preclinical studies. This document provides a comprehensive technical overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visual diagrams of the implicated signaling cascades and experimental workflows are included to offer a clear and concise understanding of the current knowledge.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through the targeted suppression of several critical signaling pathways implicated in the inflammatory response. The primary mechanism identified is the inhibition of the JNK/AP-1/NF-κB/caspase-1 signaling cascade.[1][2] Additionally, this compound has been shown to modulate NF-κB activity through the upregulation of Tumor Necrosis Factor, Alpha-Induced Protein 1 (TNFAIP1).[3][4] While primarily investigated in the context of cancer, its ability to modulate pathways such as Wnt/β-catenin and Raf/MEK/ERK may also contribute to its anti-inflammatory profile.[5][6][7]
Inhibition of the JNK/AP-1/NF-κB/Caspase-1 Pathway
In human mast cells (HMC-1), this compound has been shown to be a potent inhibitor of inflammation triggered by phorbol (B1677699) 12-myristate 13-acetate (PMA) and A23187 (PMACI).[1] Mast cells play a pivotal role in inflammatory and allergic reactions, releasing a variety of pro-inflammatory mediators.[1] this compound's intervention in this pathway occurs at several key junctures:
-
JNK Phosphorylation: this compound significantly suppresses the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling family, without affecting the phosphorylation of ERK or p38.[1]
-
AP-1 Activation: By inhibiting JNK, this compound subsequently prevents the activation of activator protein-1 (AP-1), a transcription factor crucial for the expression of numerous inflammatory genes.[1][2]
-
NF-κB Nuclear Translocation: this compound blocks the phosphorylation and degradation of IκBα, the inhibitory protein of Nuclear Factor-kappa B (NF-κB).[1][2] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes.[1][2]
-
Caspase-1 Activation: The activation of caspase-1, an enzyme responsible for the maturation of pro-inflammatory cytokines like IL-1β, is also reduced by this compound.[1][2]
The culmination of these inhibitory actions is a significant reduction in the mRNA expression and protein secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Thymic Stromal Lymphopoietin (TSLP).[1]
Upregulation of TNFAIP1
In human uterine cancer cells, this compound has been observed to upregulate the expression of TNFAIP1.[3][4] TNFAIP1 is known to inhibit the NF-κB signaling pathway.[3] This suggests an alternative mechanism by which this compound can exert its anti-inflammatory effects, potentially in a cell-type-specific manner. By increasing TNFAIP1 levels, this compound can effectively suppress NF-κB-mediated pro-inflammatory gene expression.[3][4]
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data extracted from preclinical studies on this compound.
Table 1: Effects of this compound on Inflammatory Signaling Molecules
| Cell Line | Stimulant | This compound Concentration | Target Molecule | Effect | Reference |
| HMC-1 | PMACI | 50 µM | p-JNK | ~98% reduction in phosphorylation | [1] |
| HMC-1 | PMACI | 50 µM | Nuclear NF-κB (p65) | ~94% reduction | [1] |
Table 2: Effects of this compound on Pro-inflammatory Cytokine Expression
| Cell Line/Model | Stimulant | This compound Concentration/Dose | Cytokine | Effect | Reference |
| HMC-1 | PMACI | Not specified | TNF-α, IL-6, TSLP | Significant reduction in mRNA expression and protein secretion | [1] |
| Diethylnitrosamine-induced HCC rats | Diethylnitrosamine | Not specified | IL-6, MCP-1, IL-1β | Significant reduction in tissue protein levels | [8][9] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| HepG2 (Hepatocellular carcinoma) | 3.11 - 44.68 | [4] |
| SMMC-7721 (Hepatocellular carcinoma) | 3.11 - 44.68 | [4] |
| MCF-7 (Breast carcinoma) | 3.11 - 44.68 | [4] |
| A549 (Lung carcinoma) | 3.11 - 44.68 | [4] |
| H1299 (Non-small cell lung cancer) | 44.68 | [10] |
| H520 (Non-small cell lung cancer) | 69.37 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: Human mast cell line (HMC-1).
-
Culture Medium: Isocove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: Cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and A23187 (PMACI) to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.
Western Blot Analysis
This protocol is used to determine the protein levels of key signaling molecules.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-JNK, JNK, IκBα, NF-κB p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the secretion of pro-inflammatory cytokines.
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
ELISA Procedure: The concentrations of TNF-α, IL-6, and TSLP in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the in vivo anti-tumor and anti-inflammatory effects of this compound.
-
Animal Model: 4-6 week old immunodeficient Balb/C nude mice.
-
Cell Injection: Mice are subcutaneously injected with a suspension of cancer cells (e.g., MG63 osteosarcoma cells, 5 x 10^6 cells).
-
Treatment: Once tumors are established (e.g., after 2 weeks), mice are randomly assigned to a control group (intraperitoneal injection of PBS) or a treatment group (intraperitoneal injection of this compound, e.g., 50 mg/kg every three days).[6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 6 days) using calipers. The formula V = 0.5 × length × width^2 is used to calculate the volume.[6]
-
Endpoint Analysis: After a set period (e.g., 30 days), mice are euthanized, and tumors are excised and weighed.[6] Immunohistochemistry can be performed on tumor sections to analyze markers of proliferation (e.g., Ki-67) and inflammation.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: this compound's inhibition of the JNK/AP-1/NF-κB/Caspase-1 signaling pathway.
Caption: this compound upregulates TNFAIP1 to inhibit the NF-κB pathway.
Caption: A general workflow for in vitro anti-inflammatory studies of this compound.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with potent anti-inflammatory properties. Its ability to target multiple key nodes in pro-inflammatory signaling pathways, particularly the JNK/AP-1/NF-κB axis, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data, while still preliminary, consistently demonstrate significant inhibitory effects on inflammatory mediators.
Future research should focus on:
-
In-depth Dose-Response Studies: Establishing precise IC50 values for the inhibition of various inflammatory markers.
-
In Vivo Efficacy: Expanding in vivo studies to various animal models of inflammatory diseases beyond cancer.
-
Pharmacokinetics and Bioavailability: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Safety and Toxicity: Conducting comprehensive toxicological studies to establish a clear safety profile.
-
Structure-Activity Relationship (SAR) Studies: Investigating the chemical features of this compound that are essential for its anti-inflammatory activity to guide the development of more potent and specific derivatives.
The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation and potential clinical translation of this compound as a novel anti-inflammatory agent.
References
- 1. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effect of this compound in diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effect of this compound in diethylnitrosamine‑induced hepatocarcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Caudatin's Modulation of Wnt/β-catenin, NF-κB, and PI3K/AKT Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caudatin, a C21 steroidal glycoside extracted from the root of Cynanchum auriculatum, has demonstrated significant anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of three critical signaling pathways: Wnt/β-catenin, NF-κB, and PI3K/AKT. This document synthesizes current research to offer a detailed understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in drug development and future research endeavors.
Introduction
The dysregulation of cellular signaling pathways is a hallmark of numerous pathologies, including cancer and inflammatory diseases. The Wnt/β-catenin, NF-κB, and PI3K/AKT pathways are central regulators of cell proliferation, survival, inflammation, and apoptosis. Their aberrant activation is frequently implicated in tumor progression and resistance to therapy. This compound has emerged as a promising natural compound that exerts its biological effects by targeting these key signaling cascades. This guide will delve into the specific molecular interactions and consequences of this compound's activity on each of these pathways.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its inappropriate activation is a major driver in several cancers, including colorectal, hepatocellular, and breast cancer. This compound has been shown to be a potent inhibitor of this pathway.
Mechanism of Action
This compound's primary mechanism in suppressing the Wnt/β-catenin pathway involves the downregulation of β-catenin, the central effector of the pathway. In osteosarcoma cells, this compound treatment leads to a marked reduction in the protein levels of β-catenin and its downstream transcriptional targets, Cyclin D1 and c-Myc[1]. This inhibition of β-catenin signaling has been observed in various cancer types, including gastric and hepatocellular carcinoma[2]. The reduction in β-catenin levels disrupts its nuclear translocation and subsequent activation of target genes responsible for cell proliferation and invasion. Furthermore, in A549 lung cancer cells, this compound treatment results in a decrease of β-catenin, an increase in its phosphorylation, and inhibition of GSK3β phosphorylation at Serine 9[2].
Quantitative Data
The inhibitory effect of this compound on the Wnt/β-catenin pathway is dose-dependent. The following table summarizes the key quantitative findings from various studies.
| Cell Line | Treatment | Target Protein | Change in Expression | Reference |
| U2OS (Osteosarcoma) | 100 µM this compound | β-catenin | Markedly reduced | [1] |
| U2OS (Osteosarcoma) | 100 µM this compound | Cyclin D1 | Markedly reduced | [1] |
| U2OS (Osteosarcoma) | 100 µM this compound | c-Myc | Markedly reduced | [1] |
| MG63 (Osteosarcoma) | 100 µM this compound | β-catenin | Markedly reduced | [1] |
| MG63 (Osteosarcoma) | 100 µM this compound | Cyclin D1 | Markedly reduced | [1] |
| MG63 (Osteosarcoma) | 100 µM this compound | c-Myc | Markedly reduced | [1] |
| A549 (Lung Carcinoma) | Dose-dependent | β-catenin | Decreased | [2] |
| A549 (Lung Carcinoma) | Dose-dependent | p-GSK3β (Ser9) | Inhibited | [2] |
Signaling Pathway Diagram
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and also plays a critical role in cell survival and proliferation. Its constitutive activation is a feature of many chronic inflammatory diseases and cancers.
Mechanism of Action
This compound has been shown to effectively suppress NF-κB signaling through multiple mechanisms. In activated human mast cells, this compound suppresses the nuclear translocation of the p65 subunit of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα[3]. A key mechanism of this compound's anti-NF-κB activity in uterine cancer cells involves the upregulation of Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1). TNFAIP1, in turn, inhibits the NF-κB pathway, leading to the suppression of tumor progression[4]. This demonstrates a novel regulatory axis targeted by this compound.
Quantitative Data
The following table summarizes quantitative data related to this compound's effect on the NF-κB pathway.
| Cell Line | Treatment | Target Protein/Process | Effect | Reference |
| HMC-1 (Mast Cell) | Dose-dependent | p65 nuclear translocation | Suppressed | [3] |
| HMC-1 (Mast Cell) | Dose-dependent | IκBα phosphorylation | Blocked | [3] |
| HeLa (Cervical Carcinoma) | Concentration-dependent | TNFAIP1 expression | Upregulated | [4] |
| HEC-1A (Endometrial Carcinoma) | Concentration-dependent | TNFAIP1 expression | Upregulated | [4] |
| HeLa (Cervical Carcinoma) | Concentration-dependent | NF-κB | Downregulated | [4] |
| HEC-1A (Endometrial Carcinoma) | Concentration-dependent | NF-κB | Downregulated | [4] |
Signaling Pathway Diagram
Modulation of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling network that promotes cell survival, growth, and proliferation. Its hyperactivation is a common event in many cancers, contributing to tumorigenesis and therapeutic resistance.
Mechanism of Action
While the effects of this compound on the Wnt/β-catenin and NF-κB pathways are well-documented, its precise mechanism of action on the PI3K/AKT pathway is still under investigation. However, existing evidence suggests that this compound does modulate this pathway. It is hypothesized that this compound's anti-cancer effects may be partly mediated through the inhibition of AKT phosphorylation, a key activation step in the pathway. Reduced p-AKT levels would lead to decreased downstream signaling, promoting apoptosis and inhibiting cell proliferation. Further research is required to fully elucidate the direct targets of this compound within the PI3K/AKT cascade.
Signaling Pathway Diagram
References
- 1. Identification of β-catenin-interacting proteins in nuclear fractions of native rat collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Caudatin: A Technical Guide to its Pro-Apoptotic and Cell Cycle Arrest Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caudatin, a C-21 steroidal glycoside isolated from the roots of plants such as Cynanchum auriculatum, is emerging as a compound of significant interest in oncology research. Exhibiting potent anti-proliferative effects across a range of cancer cell lines, its mechanism of action is primarily attributed to the induction of programmed cell death (apoptosis) and the halting of cellular division (cell cycle arrest). This technical guide provides an in-depth overview of the molecular pathways targeted by this compound, detailed experimental protocols for its study, and a summary of its quantitative effects on cancer cells.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis through both intrinsic and extrinsic pathways and by causing cell cycle arrest, predominantly at the G0/G1 or G2 phases, depending on the cell type.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, leveraging multiple signaling cascades to ensure the programmed demise of cancer cells.
-
Intrinsic (Mitochondrial) Pathway: A primary mechanism is the disruption of mitochondrial integrity. This compound modulates the balance of the Bcl-2 family of proteins, leading to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2.[1][2] This shift increases mitochondrial outer membrane permeability, resulting in the release of cytochrome c into the cytosol. Cytochrome c then complexes with Apaf-1 to activate the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3, culminating in apoptosis.[1][3]
-
Extrinsic (Death Receptor) Pathway: Evidence suggests this compound can also sensitize cells to extrinsic apoptotic signals. It has been shown to enhance TRAIL-induced apoptosis in breast cancer cells by upregulating the expression of Death Receptor 5 (DR5).
-
Reactive Oxygen Species (ROS) Generation: In certain cancer types, such as human glioma, this compound treatment leads to an increase in intracellular ROS. This oxidative stress contributes to mitochondrial dysfunction and is a key trigger for the apoptotic cascade.
-
Modulation of Key Signaling Pathways: this compound's pro-apoptotic activity is further regulated by its influence on critical cancer-related signaling pathways:
-
Wnt/β-catenin Pathway: In gastric cancer, this compound promotes the degradation of β-catenin, leading to the downregulation of its downstream oncogenic targets, including cyclin D1 and c-MYC.[3]
-
MAPK Pathway: this compound can induce the phosphorylation of JNK and ERK, which are involved in mediating the apoptotic response in cell lines like HepG2.[2]
-
Induction of Cell Cycle Arrest
This compound effectively halts cancer cell proliferation by interfering with the cell cycle machinery. The specific phase of arrest can vary between cell types.
-
G0/G1 Phase Arrest: This is the most commonly observed effect, reported in gastric cancer, non-small cell lung cancer, and HepG2 human hepatoma cells.[2][3] The mechanism involves the upregulation of tumor suppressor proteins p53 and the cyclin-dependent kinase (CDK) inhibitor p21.[2] The induction of p21 inhibits the activity of CDK2/cyclin D1 complexes, which are essential for the G1 to S phase transition, thereby preventing DNA replication.
-
G2/M Phase Arrest: In some cell lines, such as SMMC-7721 human hepatoma cells, this compound induces arrest at the G2/M checkpoint.[1] This is associated with a significant increase in the G2 cell population and a decrease in the S phase population.[1]
Quantitative Data Presentation
The efficacy of this compound varies across different cancer cell lines and treatment durations. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit the proliferation of 50% of the cancer cells.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 12 h | 86.73 | [3] |
| 24 h | 65.85 | [3] | ||
| 36 h | 61.60 | [3] | ||
| H1299 | Non-Small Cell Lung Cancer | 24 h | 44.68 | |
| H520 | Non-Small Cell Lung Cancer | 24 h | 69.37 | |
| SMMC-7721 | Hepatocellular Carcinoma | 24 h | ~60 | [1] |
| 48 h | ~30 | [1] | ||
| 72 h | ~15 | [1] |
Table 2: Effect of this compound on Apoptosis (Annexin V-FITC/PI Staining)
This table presents the percentage of apoptotic cells following this compound treatment as determined by flow cytometry.
| Cell Line | Concentration (µM) | Treatment Time | Total Apoptotic Cells (%) | Reference |
| SMMC-7721 | Control (0.1% DMSO) | 48 h | Not specified | [1] |
| 12.5 | 48 h | 10.67 ± 1.45 | [1] | |
| 25 | 48 h | 17.65 ± 0.64 | [1] | |
| 50 | 48 h | 22.52 ± 0.83 | [1] | |
| HeLa | Control | 24 h | 3.14 ± 0.50 | [3] |
| 25 | 24 h | 4.19 ± 0.34 | [3] | |
| 50 | 24 h | 5.16 ± 1.15 | [3] | |
| 100 | 24 h | 8.73 ± 0.78 | [3] |
Table 3: Effect of this compound on Cell Cycle Distribution
This table summarizes the observed cell cycle arrest induced by this compound. (Note: Specific percentage distributions are not consistently reported across studies).
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| Gastric Carcinoma Cells (AGS) | Gastric Cancer | Not specified | Induces G0/G1 arrest | [3] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Induces G0/G1 arrest in a dose-dependent manner | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 12.5 | ~2-fold increase in G2 phase population; decrease in S phase | [1] |
Experimental Protocols
Standard methodologies are employed to investigate the effects of this compound. The following protocols provide a detailed guide for key experiments.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired this compound concentrations or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) to a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer. Distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use cell cycle analysis software to deconvolute the DNA histogram and calculate the percentage of cells in each phase (G0/G1, S, G2/M).
Protocol 4: Western Blot Analysis
This technique detects changes in the expression levels of key proteins involved in apoptosis and the cell cycle.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p53, p21, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
This compound demonstrates significant potential as an anticancer agent by effectively inducing both apoptosis and cell cycle arrest in a variety of cancer models. Its ability to modulate multiple critical signaling pathways, including the intrinsic and extrinsic apoptotic cascades, the Wnt/β-catenin pathway, and the p53-p21 axis of cell cycle control, underscores its pleiotropic mechanism of action. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Caudatin and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Caudatin, a C21 steroidal glycoside primarily isolated from plants of the Cynanchum genus, has emerged as a promising natural product scaffold for the development of novel therapeutics.[1][2] Possessing a range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects, this compound and its synthetic derivatives are the subject of intensive research in medicinal chemistry and pharmacology.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Structure-Activity Relationship of this compound and Its Derivatives
The core structure of this compound, featuring a polycyclic steroid backbone, presents multiple sites for chemical modification. However, structure-activity relationship studies have predominantly focused on the C-3 hydroxyl group, revealing it as a critical determinant of biological activity. Modifications at this position, primarily through esterification and glycosylation, have been shown to significantly influence the potency and selectivity of these compounds.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, invasion, and angiogenesis through the modulation of key signaling pathways.[3][4]
Table 1: Anticancer Activity (IC50 values in µM) of this compound and its Derivatives
| Compound | Modification | A549 (Lung) | PC3 (Prostate) | BEL-7402 (Liver) | SGC-7901 (Gastric) | HepG2 (Liver) | HCT-116 (Colon) | HeLa (Cervical) | MCF-7 (Breast) | H1299 (Lung) | H520 (Lung) |
| This compound | - | >100 | >100 | >100 | >100 | 3.11 - 44.68 | - | - | 44.68 | 44.68 | 69.37 |
| Derivative 5e | 3-O-(4-chlorobenzoyl) | 1.8 | 3.2 | 2.5 | 4.1 | - | - | - | - | - | - |
| Derivative 5h | 3-O-(4-aminobenzoyl) | 2.1 | 2.9 | 3.8 | 5.2 | - | - | - | - | - | - |
| Derivative 2k | 3β-O-(2,3,4-tri-O-acetyl-β-L-glucopyranosyl) | - | - | - | - | 3.11 | - | - | - | - | - |
Note: Data compiled from multiple sources.[1][5][6][7][8][9] The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
SAR studies indicate that the introduction of halogenated acyl groups or amino aryl groups at the C-3β position of this compound enhances its anti-viability activities.[5][9] Furthermore, glycosylation at this position, particularly with L-sugar configurations, has been shown to significantly improve anticancer potency, likely due to increased solubility and bioavailability.[6]
Anti-inflammatory and Other Activities
Beyond its anticancer effects, this compound exhibits notable anti-inflammatory and neuroprotective properties. Its anti-inflammatory mechanism involves the inhibition of key signaling pathways such as JNK/AP-1 and NF-κB. Additionally, this compound has shown potential in suppressing adipogenesis and has been investigated for its anti-hepatitis B virus (HBV) activity.[10][11][12][13]
Key Signaling Pathways Modulated by this compound and Its Derivatives
The diverse biological activities of this compound and its derivatives stem from their ability to modulate multiple intracellular signaling pathways critical for cell survival, proliferation, and inflammation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. This compound has been shown to inhibit this pathway by downregulating the expression of β-catenin and its downstream targets, such as Cyclin D1 and c-Myc.[3][4] This inhibition leads to suppressed cancer cell proliferation, invasion, and glycolysis.[3]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Constitutive activation of this pathway is a common feature of many cancers.[14][15][16][17][18] this compound has been reported to modulate this pathway, contributing to its pro-apoptotic and anti-proliferative effects.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its aberrant activation is linked to various inflammatory diseases and cancers. This compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, preventing the nuclear translocation of NF-κB subunits and the subsequent expression of pro-inflammatory genes.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its derivatives.
Synthesis of this compound Derivatives (General Procedure)
The synthesis of this compound derivatives typically involves the modification of the C-3 hydroxyl group.
Esterification:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add an appropriate acyl chloride or carboxylic acid anhydride (B1165640) and a base (e.g., triethylamine (B128534) or pyridine).
-
Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired ester derivative.[5][9]
Glycosylation:
-
Activate the sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) with a suitable promoter (e.g., silver triflate or TMSOTf).
-
Add a solution of this compound in an anhydrous solvent to the activated sugar donor at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and purify the resulting glycoside by column chromatography.[5]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.[7][10][11][20]
Transwell Invasion Assay
The Transwell invasion assay is used to assess the invasive potential of cancer cells.
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed serum-starved cancer cells in the upper chamber in a serum-free medium containing the test compound (this compound or its derivative).
-
Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope to quantify invasion.[4][6][8][12]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the effects of this compound on signaling pathways.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., β-catenin, p-AKT, NF-κB p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][21][22][23]
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The structure-activity relationship studies have clearly demonstrated that modifications at the C-3 hydroxyl group are key to enhancing their biological activity. The ability of these compounds to modulate multiple critical signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, and NF-κB, underscores their multifaceted mechanism of action. Further research focusing on the optimization of the this compound scaffold, elucidation of specific molecular targets, and comprehensive preclinical evaluation is warranted to translate the therapeutic promise of these natural product derivatives into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to advance the exploration of this compound and its analogs as next-generation therapeutic agents.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer properties of this compound and related C-21 steroidal glycosides from Cynanchum plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. Synthesis of this compound Glucoside and Study on Its Antitumor Activity [chinjmap.com]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. snapcyte.com [snapcyte.com]
- 9. Design, synthesis and biological evaluation of this compound and its ester derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. This compound suppresses adipogenesis in 3T3-L1 adipocytes and reduces body weight gain in high-fat diet-fed mice through activation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Dysregulation of the IGF-I/PI3K/AKT/mTOR signaling pathway in autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C21 Steroidal Glycosides from Cynanchum Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C21 steroidal glycosides derived from various Cynanchum species, a genus of perennial herbs with a rich history in traditional medicine. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, neuroprotective, and immunosuppressive effects. This document details their isolation, structural elucidation, and pharmacological properties, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex biological pathways and experimental workflows.
Introduction to C21 Steroidal Glycosides from Cynanchum
The genus Cynanchum is a rich source of C21 steroidal glycosides, which are characterized by a pregnane-type aglycone linked to one or more sugar moieties. The structural diversity of these compounds, arising from variations in both the steroidal skeleton and the sugar chains, contributes to their wide range of biological activities. Extensive phytochemical investigations have led to the isolation and identification of numerous novel and known C21 steroidal glycosides from various Cynanchum species, including C. auriculatum, C. paniculatum, C. stauntonii, C. otophyllum, and C. atratum.
Quantitative Data on Biological Activities
The biological activities of C21 steroidal glycosides from Cynanchum species have been extensively evaluated through various in vitro assays. The following tables summarize the cytotoxic and immunosuppressive activities of representative compounds, presenting their half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxic Activity of C21 Steroidal Glycosides from Cynanchum auriculatum
| Compound | Cell Line | IC50 (µM) | Reference |
| Auriculoside A | SGC-7901 | 23.2 - 36.7 | [1] |
| Caudatin-2,6-dideoxy-3-O-methy-β-D-cymaropyranoside | SMMC-7721 | 13.49 | [2] |
| This compound | SMMC-7721 | 24.95 | [2] |
| Unnamed C21-steroidal glycoside (CG) | HEPG-2 | 12.2 | [1] |
| Unnamed C21-steroidal glycoside (CG) | HT-29 | 16.4 | [1] |
| Unnamed C21-steroidal glycoside (CG) | SGC-7901 | 12.6 | [3][4] |
| Kidjoranin 3-O-alpha-diginopyranosyl-(1->4)-beta-cymaropyranoside | SMMC-7721 | 8.6 - 58.5 | |
| Kidjoranin 3-O-beta-digitoxopyranoside | HeLa | 8.6 - 58.5 |
Table 2: Cytotoxic Activity of C21 Steroidal Glycosides from Cynanchum otophyllum
| Compound | Cell Line | IC50 (µM) | Reference |
| Cynanotin C | HL-60 | 11.4 - 37.9 | [5] |
| Cynanotin D | HL-60 | 11.4 - 37.9 | [5] |
| Cynanotin E | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 11.4 - 36.7 | [5] |
| Cynanotin I | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 11.4 - 36.7 | [5] |
| Cynanotin J | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 11.4 - 36.7 | [5] |
| Cynanotin K | HL-60, SMMC-7721, MCF-7, SW480 | 12.2 - 30.8 | [5] |
Table 3: Cytotoxic Activity of C21 Steroidal Glycosides from Cynanchum paniculatum
| Compound | Cell Line | IC50 (µM) | Reference |
| Cynapanoside K | HeLa | Not specified, but showed antiproliferative effects | [6] |
| Known Compound 8 | HL-60 | 8.3 | [1] |
| Known Compound 8 | HT-29 | 7.5 | [1] |
| Known Compound 8 | PC-3 | 34.3 | [1] |
| Known Compound 8 | MCF-7 | 19.4 | [1] |
Table 4: Cytotoxic Activity of C21 Steroidal Glycosides from Cynanchum stauntonii
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4 | A549 | 26.82 | [7] |
| Compound 4 | HepG2 | 12.24 | [7] |
| Compound 4 | 4T1 | 44.12 | [7] |
Table 5: Immunosuppressive Activity of C21 Steroidal Glycosides from Cynanchum atratum
| Compound | Assay | IC50 (µM) | Reference |
| Atratcynoside A | Concanavalin A-induced T-lymphocyte proliferation | 3.3 - 7.0 | [8] |
| Atratcynoside B | Concanavalin A-induced T-lymphocyte proliferation | 3.3 - 7.0 | [8] |
| Atratcynoside C | Concanavalin A-induced T-lymphocyte proliferation | 3.3 - 7.0 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly employed in the research of C21 steroidal glycosides from Cynanchum species.
Isolation and Purification of C21 Steroidal Glycosides
A general procedure for the isolation and purification of C21 steroidal glycosides from Cynanchum plant material is as follows:
-
Extraction: The air-dried and powdered plant material (e.g., roots) is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The C21 steroidal glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Separation: The enriched fractions are subjected to a series of chromatographic techniques for the isolation of individual compounds. These techniques include:
-
Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography: This is used for further purification, particularly for removing pigments and other impurities. Methanol is a common eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.
-
Structural Elucidation
The chemical structures of the isolated C21 steroidal glycosides are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the aglycone and the sugar moieties, as well as the glycosidic linkages. These experiments are typically performed in deuterated solvents like pyridine-d₅ or methanol-d₄.
-
Acid Hydrolysis: To identify the sugar components, the glycoside is hydrolyzed with a weak acid (e.g., 1 M HCl). The resulting monosaccharides are then identified by comparison with authentic samples using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the isolated compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by C21 steroidal glycosides and a typical experimental workflow for their discovery and characterization.
Caption: Experimental workflow for the discovery of C21 steroidal glycosides.
Caption: Caspase-dependent apoptosis pathway induced by C21 steroidal glycosides.
Caption: Neuroprotective effect via the Nrf2-ARE signaling pathway.
Caption: Reversal of multidrug resistance by inhibiting JNK and NF-κB pathways.
Conclusion and Future Perspectives
C21 steroidal glycosides from Cynanchum species represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their potent cytotoxic effects against various cancer cell lines, make them attractive candidates for further drug development. Future research should focus on several key areas:
-
Mechanism of Action: While some signaling pathways have been elucidated, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is needed.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial for identifying the key structural features responsible for their bioactivities, which can guide the synthesis of more potent and selective analogs.
-
In Vivo Studies: More extensive in vivo studies are required to validate the preclinical efficacy and safety of the most promising compounds.
-
Sustainable Sourcing: To ensure a sustainable supply of these compounds, research into plant cell culture and biotechnological production methods should be explored.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of C21 steroidal glycosides from Cynanchum species. The information presented herein is intended to facilitate further research and development in this exciting field of natural product chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C21 steroidal glycosides from Cynanchum paniculatum (Bunge) Kitagawa: structural elucidation and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppressive C₂₁ steroidal glycosides from the root of Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]
Caudatin: A Comprehensive Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caudatin, a C-21 steroidal glycoside primarily isolated from plants of the Cynanchum genus, has garnered significant attention for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. Central to its mechanism of action is its intricate interplay with cellular redox homeostasis. While extensively studied for its pro-oxidant activities in oncology, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells, emerging evidence also points towards its antioxidant and cytoprotective properties in non-cancerous cells. This technical guide provides an in-depth analysis of the antioxidant properties of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a critical contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and liver injury. Natural products have long been a fertile source of novel antioxidant compounds. This compound, a prominent member of the C-21 steroidal glycosides, has demonstrated a dual role in modulating cellular redox status. In the context of cancer, it acts as a pro-oxidant, inducing oxidative stress to trigger cell death. Conversely, in normal physiological contexts, evidence suggests it can exhibit antioxidant effects, protecting cells from oxidative damage. This guide focuses on the latter, exploring the mechanisms and evidence behind this compound's antioxidant potential.
Quantitative Data on Antioxidant and Related Activities
The antioxidant effects of this compound and its related compounds have been quantified in various studies. While direct in vitro antioxidant assay data for isolated this compound is limited in the public domain, studies on total C-21 steroidal glycosides (TCSGs) from Cynanchum bungei, a primary source of this compound, and the in vivo effects of this compound provide significant insights.
Table 1: Effects of this compound and Total C-21 Steroidal Glycosides (TCSGs) on Markers of Oxidative Stress and Antioxidant Enzyme Activity
| Parameter | Model System | Treatment | Concentration/Dose | Observed Effect | Reference |
| Malondialdehyde (MDA) | Diethylnitrosamine (DEN)-induced hepatocellular carcinoma in rats | This compound | 50 mg/kg | Reduced elevated MDA levels in liver tissues. | [1] |
| Superoxide Dismutase (SOD) | H₂O₂-induced oxidative stress in L02 human liver cells | TCSGs | 100 µg/mL | Significantly increased SOD activity. | [2] |
| Catalase (CAT) | H₂O₂-induced oxidative stress in L02 human liver cells | TCSGs | 100 µg/mL | Significantly increased CAT activity. | [2] |
| Glutathione Peroxidase (GSH-Px) | H₂O₂-induced oxidative stress in L02 human liver cells | TCSGs | 100 µg/mL | Significantly increased GSH-Px activity. | [2] |
| Intracellular ROS | H₂O₂-induced oxidative stress in L02 human liver cells | TCSGs | 100 µg/mL | Significantly decreased intracellular ROS levels. | [2] |
| Cell Viability | H₂O₂-induced oxidative stress in L02 human liver cells | TCSGs | 100 µg/mL | Significantly increased cell viability. | [2] |
Key Signaling Pathways in this compound's Antioxidant Action
This compound's modulation of oxidative stress is intricately linked to its influence on key cellular signaling pathways. The following pathways have been identified as being central to its antioxidant and cytoprotective effects.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Its activation is known to confer resistance to oxidative stress-induced apoptosis. While some studies in cancer models show this compound inhibiting this pathway, its activation in other contexts could contribute to its cytoprotective effects.
References
- 1. Role of Catalase and Superoxide Dismutase Activities on Oxidative Stress in the Brain of a Phenylketonuria Animal Model and the Effect of Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Caudatin for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caudatin, a C-21 steroidal glycoside isolated from plants of the Cynanchum genus, has demonstrated significant anti-cancer and anti-inflammatory properties in preclinical studies. Its therapeutic potential is attributed to its ability to modulate several key signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines.[1] Due to its hydrophobic nature, proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of this compound for use in cell-based assays and other in vitro experiments.
Data Presentation: this compound Solubility
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions for in vitro studies.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 50 - 100 mg/mL | 101.91 - 203.81 mM | Fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce solubility.[1][2] Sonication or gentle warming may aid dissolution.[1] |
| Ethanol | 30 mg/mL | ~61.14 mM | Suitable for preparing stock solutions. |
| DMF | 30 mg/mL | ~61.14 mM | Dimethylformamide can also be used as a solvent for stock solutions. |
| Methanol | 1 mg/mL | ~2.04 mM | Used for preparing stock solutions for analytical purposes, such as pharmacokinetics studies.[3] |
| Ethanol:PBS (pH 7.2) (1:7) | 0.12 mg/mL | ~0.24 mM | Demonstrates the low aqueous solubility of this compound. |
| Co-solvent (in vivo) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (for the final formulation) | ≥ 5.10 mM |
Molecular Weight of this compound: 490.63 g/mol
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO, which is a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 49.06 mg of this compound.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 100 mM stock solution, add 1 mL of DMSO for every 49.06 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or warm it gently to 37°C.[1] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare working concentrations for treating cells. It is crucial to maintain a low final DMSO concentration to prevent solvent-induced cytotoxicity.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and not exceed 1%, as higher concentrations can be toxic to many cell lines.[3][4][5] It is recommended to perform a preliminary experiment to determine the tolerance of your specific cell line to DMSO.
-
Serial Dilution: Perform serial dilutions of the high-concentration DMSO stock solution in complete cell culture medium to achieve the desired final concentrations of this compound.
-
Example for a 100 µM final concentration from a 100 mM stock:
-
First, prepare an intermediate dilution by adding 2 µL of the 100 mM stock solution to 198 µL of culture medium. This results in a 1 mM intermediate solution.
-
Then, add the appropriate volume of the 1 mM intermediate solution to your cell culture wells. For instance, to achieve a final concentration of 100 µM in a well containing 1 mL of medium, you would add 100 µL of the 1 mM solution.
-
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.[4] This allows you to distinguish the effects of the compound from any effects of the solvent.
-
Application to Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Mandatory Visualization
This compound's Impact on the Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[6][7][8][9] The diagram below illustrates the canonical Wnt/β-catenin pathway and the inhibitory effect of this compound. In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to β-catenin accumulation, nuclear translocation, and target gene transcription. This compound promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in proliferation and survival.[6]
Caption: this compound inhibits the Wnt/β-catenin pathway.
Experimental Workflow for In Vitro this compound Treatment
The following diagram outlines a typical workflow for treating cultured cells with this compound to assess its biological effects.
Caption: Workflow for in vitro cell treatment with this compound.
Other Signaling Pathways Modulated by this compound
In addition to the Wnt/β-catenin pathway, this compound has been reported to influence other critical signaling cascades in cancer cells:
-
GR/YAP Signaling: this compound can induce the degradation of the glucocorticoid receptor (GR), which in turn blocks the nuclear accumulation of Yes-associated protein (YAP), a key transcriptional co-activator involved in cell proliferation and stemness.[2]
-
Raf/MEK/ERK Pathway: In non-small cell lung cancer cells, this compound has been shown to block stemness and glycolysis by inhibiting the Raf/MEK/ERK signaling pathway.[10]
-
JNK/AP-1/NF-κB Pathway: this compound can suppress inflammatory responses by inhibiting the JNK/AP-1/NF-κB signaling cascade in mast cells.[11]
-
PI3K/Akt Pathway: This crucial survival pathway is another target that can be modulated by this compound in certain cancer types.[1]
The multifaceted mechanism of action of this compound, targeting several key oncogenic pathways, underscores its potential as a promising candidate for further drug development. Proper handling and dissolution, as outlined in these notes, are fundamental to exploring its full therapeutic capabilities in vitro.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Caudatin's Anti-Cancer Activity: A Look at IC50 Values and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Caudatin, a C21 steroidal glycoside, has demonstrated significant anti-cancer properties across a variety of cancer cell lines. This document provides a summary of its inhibitory effects, detailed protocols for assessing its cytotoxicity, and an overview of the key signaling pathways it modulates.
Potency of this compound Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. For this compound, these values highlight its efficacy in curbing the proliferation of various cancer cells.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Assay Method |
| SMMC-7721 | Hepatocellular Carcinoma | 89.49 | 24 hours | MTT Assay |
| 54.43 | 48 hours | MTT Assay | ||
| 118.07 | 72 hours | MTT Assay | ||
| H1299 | Non-Small Cell Lung Cancer | 44.68 | 24 hours | CCK-8 Assay[1] |
| H520 | Non-Small Cell Lung Cancer | 69.37 | 24 hours | CCK-8 Assay[1] |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent inhibition observed | - | MTT Assay[2] |
| A549 | Lung Carcinoma | Dose-dependent inhibition observed | - | Not Specified |
Note: While specific IC50 values for HepG2 and A549 cells were not explicitly stated in the reviewed literature, studies have consistently shown that this compound inhibits the growth of these cell lines in a dose-dependent manner[2].
Experimental Protocols for IC50 Determination
The following are detailed protocols for the MTT and CCK-8 assays, which are commonly employed to determine the cytotoxic effects of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other test compound)
-
CCK-8 solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 10³ cells/well) in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, 400 µM) for a specified duration (e.g., 24 hours)[1].
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader[1].
-
Data Analysis: Determine the cell viability and calculate the IC50 value from the dose-response curve.
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in determining this compound's efficacy and its mode of action, the following diagrams illustrate the experimental workflow and key signaling pathways.
Caption: General workflow for determining the IC50 value of a compound.
Modulated Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in cell fate, proliferation, and migration. This compound has been shown to inhibit this pathway, leading to a reduction in cancer cell growth and metastasis[3].
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been found to block this pathway in non-small cell lung cancer cells[1].
Caption: this compound blocks the Raf/MEK/ERK signaling pathway.
References
- 1. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caudatin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Caudatin, a C21 steroidal glycoside with demonstrated anti-cancer properties. The following protocols and data are intended to facilitate research into the mechanisms of this compound and to support its evaluation as a potential therapeutic agent.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. In various cancer cell lines, this compound has been shown to target the following pathways:
-
Wnt/β-catenin Pathway: this compound inhibits the Wnt/β-catenin signaling pathway by downregulating the expression of β-catenin and its downstream targets, Cyclin D1 and c-Myc.[1] This inhibition has been observed in osteosarcoma, gastric cancer, and human hepatoma cells.[1][2]
-
NF-κB Pathway: this compound can suppress the NF-κB signaling axis. In uterine cancer models, it stimulates TNFAIP1, which in turn inhibits NF-κB transcriptional activity, leading to apoptosis.[3]
-
PI3K/AKT Pathway: this compound has been shown to suppress AKT phosphorylation in glioma cells, contributing to its anti-proliferative activity.
-
Raf/MEK/ERK Pathway: In non-small cell lung cancer cells, this compound has been found to block the Raf/MEK/ERK signaling pathway.[2][4]
The multifaceted mechanism of action of this compound, involving the simultaneous modulation of several critical signaling cascades, underscores its potential as a broad-spectrum anti-cancer agent.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that IC50 values can vary between different cell lines and experimental conditions.[5][6]
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| H1299 | Non-small cell lung cancer | 44.68 | 24 | [2] |
| H520 | Non-small cell lung cancer | 69.37 | 24 | [2] |
| U2OS | Osteosarcoma | Not explicitly stated, but effective at 100 µM | 24, 48, 72 | [1] |
| MG63 | Osteosarcoma | Not explicitly stated, but effective at 100 µM | 24, 48, 72 | [1] |
| SMMC-7721 | Human hepatoma | Time and dose-dependent | Not specified | |
| AGS | Gastric carcinoma | Dose and time-dependent | Not specified | [7] |
| A549 | Carcinomic human alveolar basal epithelial | Dose-dependent | Not specified | [8] |
| HepG2 | Human hepatoma | Dose-dependent | Not specified | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 50 mg/mL.[10]
-
Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways upon this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-catenin, p-Akt, Akt, p-ERK, ERK, NF-κB, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound's multi-target mechanism of action.
Caption: General experimental workflow for this compound treatment.
References
- 1. bosterbio.com [bosterbio.com]
- 2. kumc.edu [kumc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and Tissue Distribution Study of this compound in Normal and Diethylnitrosamine-Induced Hepatocellular Carcinoma Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 6. dojindo.co.jp [dojindo.co.jp]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Apoptosis | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Caudatin Dosage for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caudatin, a C-21 steroidal glycoside isolated from the roots of Cynanchum auriculatum, has demonstrated significant anti-tumor and other pharmacological activities in a variety of preclinical in vivo models. This document provides a comprehensive overview of the reported dosages, administration routes, and experimental protocols for the use of this compound in mouse models. The information is intended to guide researchers in designing and conducting their own in vivo studies. The protocols and data presented are compiled from peer-reviewed scientific literature.
Data Presentation: In Vivo Dosage and Administration of this compound
The following table summarizes the quantitative data from various studies that have utilized this compound in mouse and rat models.
| Mouse/Rat Model | Cancer Type/Disease Model | Mouse/Rat Strain | This compound Dosage | Administration Route | Vehicle | Treatment Frequency | Treatment Duration | Reference(s) |
| Xenograft | Breast Cancer (MDA-MB-231) | Nude Mice | 10 mg/kg | Not Specified | DMSO | Not Specified | 30 days | [1] |
| Xenograft | Non-Small Cell Lung Cancer (H1299) | BALB/c Nude Mice | 50 mg/kg/day | Intraperitoneal (i.p.) injection / Oral Gavage | DMSO | Daily | 30 days | [2][3][4] |
| Xenograft | Osteosarcoma (MG63) | BALB/c Nude Mice | 50 mg/kg | Intraperitoneal (i.p.) injection | PBS | Every three days | 30 days | [5] |
| Chemically-induced | Hepatocellular Carcinoma (DEN) | Rats | 25 mg/kg or 50 mg/kg | Oral administration | Not Specified | 6 days per week | 14 weeks | [6] |
| H22 Solid Tumor | Hepatocellular Carcinoma | Mice | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7][8] |
| Pharmacokinetic Study | Normal and HCC model | Rats | 20 mg/kg (single dose) | Oral administration | Not Specified | Single dose | N/A | [7][9] |
Experimental Protocols
Xenograft Tumor Model Protocol (General)
This protocol provides a generalized procedure for establishing and treating xenograft tumor models in mice based on the cited literature.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, H1299, MG63)
-
Female nude mice (e.g., BALB/c), 4-6 weeks old
-
This compound
-
Vehicle (e.g., DMSO, PBS)
-
Sterile syringes and needles
-
Cell culture medium
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cells in appropriate media until they reach the desired confluence.
-
Cell Preparation: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at the desired concentration (e.g., 2 x 10⁶ or 5 x 10⁶ cells per mouse).[1][2][3][5]
-
Tumor Implantation: Inject the cell suspension subcutaneously or into the specific organ of interest (e.g., mammary fat pad for breast cancer) of the nude mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size. This can take up to 2 weeks.[5]
-
Randomization: Once tumors reach the desired volume, randomize the mice into control and treatment groups.
-
This compound Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration for injection.
-
Administration: Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., daily or every three days).[2][3][4][5]
-
Monitoring:
-
Endpoint: At the end of the treatment period (e.g., 30 days), sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like Ki-67).[1][2][3][5]
Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma (HCC) Rat Model
This protocol is based on a study investigating this compound's effect on a chemically-induced liver cancer model.
Materials:
-
Male rats
-
Diethylnitrosamine (DEN)
-
This compound
-
Oral gavage tools
Procedure:
-
HCC Induction: Induce HCC in rats by administering DEN according to established protocols.
-
Treatment Groups: Divide the rats into three groups: a DEN-treated control group, and low (25 mg/kg) and high (50 mg/kg) dose this compound groups.[6]
-
This compound Administration: From week 6 to week 20, administer this compound orally, 6 days per week.[6]
-
Monitoring: Monitor the health of the rats and the development of liver nodules and tumors, potentially using imaging techniques like MRI.[6]
-
Endpoint Analysis: After the treatment period, sacrifice the rats and collect liver tissues and serum for biochemical and histological analysis.[6]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in cancer models.
Experimental Workflow
Caption: General experimental workflow for in vivo this compound studies.
Conclusion
This compound has been investigated in several in vivo mouse models, primarily focusing on its anti-cancer properties. The most commonly reported effective dosage is 50 mg/kg, administered either intraperitoneally or orally. The provided protocols and data serve as a foundational guide for researchers. It is crucial to optimize these protocols based on the specific mouse model, cancer type, and experimental objectives. Further research is warranted to explore the full therapeutic potential and pharmacokinetic profile of this compound in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effect of this compound in diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Tissue Distribution Study of this compound in Normal and Diethylnitrosamine-Induced Hepatocellular Carcinoma Model Rats [mdpi.com]
- 8. Pharmacokinetics and tissue distribution study of this compound in normal and diethylnitrosamine-induced hepatocellular carcinoma model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Tissue Distribution Study of this compound in Normal and Diethylnitrosamine-Induced Hepatocellular Carcinoma Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Bioactivity of Novel Caudatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel Caudatin derivatives and the evaluation of their bioactivity. This compound, a C21 steroidal glycoside, has demonstrated significant potential as an anticancer, anti-inflammatory, and neuroprotective agent.[1] Strategic structural modifications can enhance its therapeutic properties and solubility.[1]
Overview of this compound and its Therapeutic Potential
This compound is a natural compound isolated from plants of the Cynanchum genus.[1] It exhibits a range of pharmacological activities, making it a promising scaffold for the development of new therapeutic agents.[1]
Key Bioactivities:
-
Anticancer Activity: this compound and its derivatives have shown potent antiproliferative effects against various cancer cell lines, including lung, prostate, liver, gastric, osteosarcoma, and uterine cancers.[2][3][4][5] The anticancer mechanism involves the modulation of several key signaling pathways such as Wnt/β-catenin, NF-κB, PI3K/AKT, and Raf/MEK/ERK.[1][3][6][7] It can induce apoptosis, inhibit cell proliferation and invasion, and suppress glycolysis in cancer cells.[1][6]
-
Anti-inflammatory Activity: this compound demonstrates significant anti-inflammatory properties by inhibiting the JNK/AP-1/NF-κB signaling pathway.[1][8] This leads to a reduction in the production of pro-inflammatory cytokines.[5][9]
-
Neuroprotective Effects: Studies have indicated that this compound may offer neuroprotection in models of Alzheimer's disease by activating autophagy.[1]
-
Anti-Hepatitis B Virus (HBV) Activity: Certain derivatives of this compound have shown inhibitory activity against HBV DNA replication.[10]
Structure-Activity Relationship (SAR):
Structure-activity relationship studies suggest that modifications at the C-3 hydroxyl group of the this compound scaffold are crucial for enhancing its bioactivity and solubility.[1] Introducing ester or glycosidic linkages at this position has been a successful strategy.[2][11] Specifically, the addition of halogenated acyl groups or amino aryl groups to the C-3 position has been shown to be beneficial for its anti-viability activities.[2]
Synthesis of Novel this compound Derivatives
The following protocols describe general methods for the synthesis of ester and glycoside derivatives of this compound.
General Workflow for Synthesis and Purification
The synthesis of this compound derivatives typically follows a straightforward workflow involving reaction setup, monitoring, workup, and purification.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol for Synthesis of this compound Ester Derivatives
This protocol is a generalized procedure based on the synthesis of various this compound ester derivatives.[2]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acyl chloride or carboxylic acid
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (if starting from carboxylic acid)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add DMAP (catalytic amount) and TEA (1.5-2.0 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the corresponding acyl chloride (1.2-1.5 equivalents) to the reaction mixture. If starting from a carboxylic acid, add the carboxylic acid (1.2-1.5 equivalents) and DCC (1.2-1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterization: Characterize the purified ester derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol for Synthesis of this compound Glycoside Derivatives
This protocol provides a general method for the glycosylation of this compound.[11]
Materials:
-
This compound
-
Acetobromo-α-D-glucose (or other glycosyl donors)
-
Cadmium carbonate (CdCO₃) or other catalysts (e.g., silver triflate)
-
Anhydrous toluene (B28343) or DCM
-
Molecular sieves (4 Å)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous toluene, add freshly activated molecular sieves and stir for 30 minutes at room temperature under an inert atmosphere.
-
Addition of Reagents: Add CdCO₃ (2-3 equivalents) and the glycosyl donor (e.g., acetobromo-α-D-glucose, 1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (or a specified temperature depending on the catalyst) and stir for 12-48 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove solids.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Deprotection (if necessary): If the sugar moiety has protecting groups (e.g., acetyl groups), they may need to be removed. A common method is Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Characterization: Confirm the structure of the glycoside derivative by NMR and MS analysis.
Bioactivity Evaluation Protocols
The following are standard protocols for assessing the anticancer and anti-inflammatory activities of the newly synthesized this compound derivatives.
Anticancer Activity
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549-lung, PC3-prostate, BEL-7402-liver, SGC-7901-gastric)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
A systematic approach is essential for screening newly synthesized compounds for their biological activities.
Caption: Workflow for bioactivity screening of this compound derivatives.
Anti-inflammatory Activity
This protocol measures the effect of this compound derivatives on the production of pro-inflammatory cytokines in activated immune cells.
Materials:
-
Human mast cell line (HMC-1) or macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Phorbol 12-myristate 13-acetate (PMA) and A23187 or Lipopolysaccharide (LPS) for cell stimulation
-
This compound derivatives
-
ELISA kits for TNF-α, IL-6, etc.
Procedure:
-
Cell Culture and Treatment: Culture the cells and pre-treat with various concentrations of this compound derivatives for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with PMA/A23187 or LPS to induce an inflammatory response.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the stimulated control group to determine the inhibitory effect of the derivatives.
Signaling Pathways Modulated by this compound
Understanding the signaling pathways affected by this compound and its derivatives is crucial for elucidating their mechanism of action.
Wnt/β-Catenin Signaling Pathway (Anticancer)
This compound has been shown to inhibit the Wnt/β-catenin pathway, which is often hyperactivated in cancers.[1][6][7] This inhibition leads to decreased proliferation and invasion of cancer cells.[6]
Caption: Inhibition of the Wnt/β-catenin pathway by this compound derivatives.
NF-κB Signaling Pathway (Anti-inflammatory & Anticancer)
The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer progression. This compound can suppress this pathway.[1][4][8]
Caption: Suppression of the NF-κB signaling pathway by this compound derivatives.
Data Presentation
Quantitative data from bioactivity assays should be summarized in tables for clear comparison.
Table 1: Anticancer Activity of this compound Derivatives (Example)
| Compound | Modification at C-3 | Cell Line | IC₅₀ (µM) | Reference |
| This compound | -OH (Parent) | A549 (Lung) | > 20 | [2] |
| Derivative 5e | Halogenated acyl group | A549 (Lung) | 5.2 | [2] |
| Derivative 5h | Amino aryl group | A549 (Lung) | 4.8 | [2] |
| This compound | -OH (Parent) | PC3 (Prostate) | > 20 | [2] |
| Derivative 5e | Halogenated acyl group | PC3 (Prostate) | 6.1 | [2] |
| Derivative 5h | Amino aryl group | PC3 (Prostate) | 5.5 | [2] |
| This compound-glycoside | Tetra-O-acetyl-D-glucoside | SGC-7901 (Gastric) | 8.9 | [11] |
Table 2: Anti-HBV Activity of this compound Derivatives (Example)
| Compound | Modification at C-3 | Inhibition of HBV DNA Replication (IC₅₀, µM) | Inhibition of HBsAg Secretion (IC₅₀, µM) | Reference |
| 2e | Substituted ester | 7.48 | 18.68 | [10] |
| 2f | Substituted ester | 3.63 | 21.71 | [10] |
| 2h | Substituted ester | 2.82 | > 50 | [10] |
These tables should be populated with the experimental data obtained for the newly synthesized derivatives to facilitate the identification of lead compounds for further development.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of this compound and its ester derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effect of this compound in diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure-activity relationships and biological evaluation of this compound derivatives as novel anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Analytical Quantification of Caudatin in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Caudatin, a C21 steroidal glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications, including its anti-cancer properties.[1] To facilitate research and development of this compound as a potential drug candidate, robust and reliable analytical methods for its quantification in biological matrices are essential. These methods are crucial for pharmacokinetic studies, dose-response relationship assessments, and understanding the mechanism of action. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods for this compound Quantification
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.[2][3]
Protocol: Quantification of this compound in Rat Plasma by UPLC-MS/MS [2][3]
a. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (IS), such as carbamazepine.[3]
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
b. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion → Product ion (specific m/z values to be determined by direct infusion of a standard).
-
Internal Standard (e.g., Carbamazepine): Precursor ion → Product ion.[3]
-
c. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[3]
Experimental Workflow for UPLC-MS/MS Analysis of this compound
References
Application Notes and Protocols for Caudatin Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caudatin, a C-21 steroidal glycoside, has demonstrated significant anti-tumor, anti-inflammatory, and neuroprotective properties in a variety of preclinical studies.[1] These application notes provide a comprehensive overview of the administration of this compound in animal models, focusing on established routes of administration, experimental protocols for various cancer models, and the molecular pathways influenced by this compound. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Administration Routes and Pharmacokinetics
The primary route of administration for this compound in animal studies reported to date is oral gavage, with intraperitoneal injections also being utilized. Pharmacokinetic studies have been conducted for oral administration in rats, providing key insights into its absorption, distribution, metabolism, and excretion.
Oral Administration
Oral gavage is a common method for delivering precise doses of this compound in rodent models. Studies have shown that this compound is rapidly absorbed following oral administration.[2]
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Normal Rats (20 mg/kg) | HCC Model Rats (20 mg/kg) |
| Tmax (h) | 0.29 ± 0.10 | 1.00 ± 0.00 |
| Cmax (µg/L) | 314.7 ± 82.0 | 714.2 ± 111.4 |
| AUC0-t (µg·h/L) | 236.8 ± 62.8 | 2005.1 ± 389.6 |
| t1/2 (h) | 0.81 ± 0.18 | 1.84 ± 0.35 |
| CL/F (L/h/kg) | 88.9 ± 24.5 | 10.0 ± 1.9 |
| Data sourced from a pharmacokinetic study in normal and diethylnitrosamine-induced hepatocellular carcinoma (HCC) model rats.[2] |
Intraperitoneal Administration
Intraperitoneal (IP) injection is another viable route for this compound administration, particularly in studies where rapid systemic exposure is desired. This method has been employed in non-small cell lung cancer xenograft models.[3]
Vehicle Solution
A commonly used vehicle for preparing this compound for in vivo administration, particularly for injection routes, consists of a mixture of DMSO, PEG300, Tween-80, and saline. One suggested protocol for preparing a 2.5 mg/mL solution is as follows:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[4]
Experimental Protocols
Detailed methodologies for key experiments involving this compound administration are provided below. These protocols are based on established in vivo studies.
Hepatocellular Carcinoma (HCC) Model in Rats
This protocol describes the induction of HCC in rats using diethylnitrosamine (DEN), a widely used model to study hepatocarcinogenesis and evaluate potential therapeutics like this compound.[5]
Protocol 1: Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction Agent: Diethylnitrosamine (DEN).
-
Procedure:
-
This compound Treatment:
-
Monitoring and Endpoints:
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model in Mice
This protocol details the establishment of a subcutaneous xenograft model of NSCLC in immunodeficient mice to assess the anti-tumor effects of this compound.[3][6]
Protocol 2: Subcutaneous Non-Small Cell Lung Cancer Xenograft Model
-
Animal Model: Nude mice (e.g., BALB/c).
-
Cell Line: Human non-small cell lung cancer cell line (e.g., H1299).
-
Procedure:
-
Harvest H1299 cells and resuspend them in a suitable medium.
-
Subcutaneously inject 5 x 10^6 H1299 cells into the flank of each mouse.[3]
-
-
This compound Treatment:
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse weight regularly.
-
Tumor tissues can be used for immunohistochemistry and western blot analysis to evaluate the expression of relevant biomarkers.[3]
-
Osteosarcoma Xenograft Model in Mice
This protocol outlines the creation of a patient-derived xenograft (PDX) or cell line-derived xenograft model for osteosarcoma to test the efficacy of this compound.[7][8]
Protocol 3: Orthotopic Osteosarcoma Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Source: Freshly resected human osteosarcoma tissue (for PDX) or an established osteosarcoma cell line (e.g., 143B).[7][8]
-
Procedure:
-
This compound Treatment:
-
Initiate treatment when tumors are established.
-
Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Endpoints:
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.
Wnt/β-Catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[10][11] By downregulating key components of this pathway, this compound can suppress tumor growth and invasion.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is another critical regulator of cell proliferation and survival that is targeted by this compound.[7] Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound.
Apoptosis and Inflammatory Signaling
This compound also induces apoptosis and modulates inflammatory responses through pathways involving NF-κB and JNK.[1][12][13]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study evaluating this compound in a xenograft cancer model.
Conclusion
These application notes provide a framework for the in vivo investigation of this compound. The provided protocols for various cancer models and details on administration routes offer a starting point for preclinical research. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of this compound's mechanism of action and aid in the design of robust animal studies. Further research is warranted to explore other administration routes and to directly compare their efficacy and pharmacokinetic profiles.
References
- 1. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer effect of this compound in diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. bioscmed.com [bioscmed.com]
- 11. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The optimal choice of medication administration route regarding intravenous, intramuscular, and subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Caudatin-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis on cell lysates treated with caudatin, a C-21 steroidal glycoside with demonstrated anti-cancer properties. This document outlines the key signaling pathways affected by this compound, presents a summary of expected protein expression changes, and offers detailed protocols for conducting the experiments.
Introduction to this compound's Mechanism of Action
This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Western blotting is an essential technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of critical proteins within these pathways. The primary pathways influenced by this compound include the apoptosis cascade, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Wnt/β-catenin signaling pathway, and the NF-κB signaling pathway.[1][2][3][4][5]
Data Presentation: Summary of this compound's Effects on Protein Expression
The following tables summarize the observed changes in protein expression in various cell lines and models after treatment with this compound, as determined by Western blot analysis.
Table 1: Apoptosis Pathway
| Protein | Cell Line / Model | Effect of this compound | Reference |
| Bcl-2 | HepG2 | Decrease | [1] |
| Bax | HepG2 | Increase | [1] |
| Cleaved Caspase-3 | HepG2, Gastric Cancer Cells, Uterine Cancer Cells, A549 | Increase | [1][3][4][5] |
| Cleaved Caspase-9 | HepG2, Gastric Cancer Cells, A549 | Increase | [1][3][5] |
| Cleaved Caspase-8 | Gastric Cancer Cells | Increase | [3] |
| Cleaved PARP | HepG2, Gastric Cancer Cells, A549 | Increase | [1][3][5] |
Table 2: MAPK Pathway
| Protein | Cell Line / Model | Effect of this compound | Reference |
| p-ERK | HepG2 | Increase | [1] |
| p-JNK | HepG2 | Increase | [1] |
| p-JNK | HMC-1 | Decrease | [2] |
| p-p38 | HMC-1 | No significant change | [2] |
| p-Raf | Non-small cell lung cancer | Decrease | [4] |
| p-MEK1/2 | Non-small cell lung cancer | Decrease | [4] |
| p-ERK1/2 | Non-small cell lung cancer | Decrease | [4] |
Table 3: Wnt/β-catenin Pathway
| Protein | Cell Line / Model | Effect of this compound | Reference |
| β-catenin | Gastric Cancer Cells, SMMC-7721, A549 | Decrease | [3][5] |
| p-β-catenin | A549 | Increase | [5] |
| GSK3β | SMMC-7721 | Decrease | [3] |
| p-GSK3β (Ser9) | A549 | Decrease | [5] |
| Cyclin D1 | Gastric Cancer Cells | Decrease | [3] |
| c-MYC | Gastric Cancer Cells | Decrease | [3] |
Table 4: NF-κB and Other Pathways
| Protein | Cell Line / Model | Effect of this compound | Reference |
| NF-κB (p65) | HMC-1, Uterine Cancer Cells | Decrease (nuclear translocation) | [2][4] |
| IκBα phosphorylation | HMC-1 | Decrease | [2] |
| Activated Caspase-1 | HMC-1 | Decrease | [2] |
| TNFAIP1 | Uterine Cancer Cells | Increase | [4] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways affected by this compound and the general experimental workflow for Western blot analysis.
Caption: this compound-induced apoptosis pathway.
Caption: this compound's effect on MAPK pathways.
Caption: this compound's modulation of Wnt/β-catenin.
Caption: General Western blot workflow.
Experimental Protocols
This section provides detailed methodologies for performing Western blot analysis to investigate the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HepG2, A549, HMC-1) in appropriate culture dishes or plates and grow to 70-80% confluency in standard culture medium supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0, 25, 50, 100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired time period (e.g., 24, 48 hours).
Cell Lysate Preparation
-
Cell Collection: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Incubation: Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. Normalize the protein concentration of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) per lane into a precast or hand-casted SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) specific for the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane using a mild stripping buffer and re-probe with another primary antibody (e.g., for a loading control like β-actin or GAPDH).
Data Analysis
-
Densitometry: Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band in the same lane.
-
Relative Quantification: Express the results as a fold change relative to the untreated control group.
References
- 1. Anticancer effect of this compound in diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of this compound in diethylnitrosamine‑induced hepatocarcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Caudatin: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caudatin, a C-21 steroidal glycoside isolated from the roots of Cynanchum auriculatum, has emerged as a promising natural compound with potent anti-tumor activities.[1][2] Extensive research has demonstrated its ability to inhibit proliferation and induce apoptosis in a variety of cancer cell lines, including non-small cell lung cancer, gastric cancer, glioma, and osteosarcoma.[1][3][4][5] Notably, this compound appears to exhibit selective cytotoxicity towards cancer cells with minimal effects on normal cells.[1] These application notes provide a comprehensive guide to analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for quantitative single-cell analysis. This document outlines the underlying molecular mechanisms, detailed experimental protocols, and data presentation guidelines to facilitate further research and drug development efforts.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[6] this compound has been shown to trigger apoptosis through multiple signaling pathways, making it a compound of significant interest.[7] The Annexin V/Propidium Iodide (PI) assay is a widely adopted method for detecting the stages of apoptosis by flow cytometry.[8][9] This assay relies on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane during early apoptosis, which is detected by the high-affinity binding of fluorescently labeled Annexin V.[8][10] Propidium Iodide is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8][9]
Molecular Mechanisms of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by modulating a complex network of intracellular signaling pathways. Key mechanisms identified in various cancer cell types include:
-
Mitochondrial (Intrinsic) Pathway: this compound can induce mitochondrial dysfunction, characterized by an imbalance in the Bcl-2 family of proteins.[4][7] It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[11][12] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[4][11]
-
Death Receptor (Extrinsic) Pathway: Evidence suggests this compound can enhance the expression of death receptor 5 (DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[7] This pathway also converges on the activation of caspase cascades.[6]
-
Wnt/β-catenin Signaling Pathway: In several cancers, including gastric cancer and osteosarcoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3][5] This leads to a reduction in the expression of downstream targets like cyclin D1 and c-Myc, which are crucial for cell proliferation and survival.[3][7]
-
Raf/MEK/ERK Signaling Pathway: In non-small cell lung cancer cells, this compound has been found to block cell proliferation, stemness, and glycolysis by inhibiting the Raf/MEK/ERK pathway.[1][2]
-
Reactive Oxygen Species (ROS) Generation: this compound treatment can lead to an increase in intracellular ROS levels, which can trigger oxidative stress and subsequently induce apoptosis through the mitochondrial pathway.[4][7]
Quantitative Analysis of this compound's Efficacy
The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis induction in various cancer cell lines, as determined by flow cytometry and other viability assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| H1299 | Non-Small Cell Lung Cancer | 44.68 | 24 |
| H520 | Non-Small Cell Lung Cancer | 69.37 | 24 |
| HepG2 | Hepatocellular Carcinoma | ~3.11 - 44.68 | Not Specified |
| SMMC-7721 | Hepatocellular Carcinoma | ~3.11 - 44.68 | Not Specified |
| MCF-7 | Breast Carcinoma | ~3.11 - 44.68 | Not Specified |
| A549 | Lung Carcinoma | ~3.11 - 44.68 | Not Specified |
Data compiled from multiple studies.[1][7]
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (% of Control) | Incubation Time (h) |
| H1299 | 100 | ~10-fold increase | 24 |
| H520 | 100 | ~10-fold increase | 24 |
| U2OS | 25, 50, 100 | Dose-dependent increase | 48 |
| MG63 | 25, 50, 100 | Dose-dependent increase | 48 |
Data represents a summary of reported effects.[1][5]
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
6-well culture plates
-
Flow cytometer
Detailed Protocol
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for approximately 24 hours.
-
This compound Treatment:
-
Prepare a series of this compound concentrations (e.g., 0, 25, 50, 100 µM) in complete culture medium.[1][13] A vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) must be included.[2]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).[1][5]
-
-
Cell Harvesting:
-
After the treatment period, collect both the floating (apoptotic) and adherent cells.
-
Carefully collect the culture medium (containing floating cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and add them to their respective centrifuge tubes containing the culture medium.
-
-
Cell Washing:
-
Centrifuge the cell suspensions at approximately 500 x g for 5 minutes.
-
Carefully discard the supernatant.
-
Wash the cell pellets twice with cold PBS, centrifuging after each wash.[8]
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X or 5X stock provided in the kit with distilled water.[10][14]
-
Resuspend the cell pellets in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube. Gently vortex the tubes.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[10]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[14]
-
Set up appropriate compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in this compound-induced apoptosis.
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Key signaling pathways activated by this compound to induce apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces caspase-dependent apoptosis in human glioma cells with involvement of mitochondrial dysfunction and reactive oxygen species generation | Semantic Scholar [semanticscholar.org]
- 5. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 7. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. kumc.edu [kumc.edu]
- 11. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. api.pageplace.de [api.pageplace.de]
- 13. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Caudatin Xenograft Tumor Model Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caudatin, a C21 steroidal glycoside, has demonstrated significant anti-tumor effects in various cancer models. These application notes provide a comprehensive overview of the use of this compound in xenograft tumor model studies, summarizing key findings and providing detailed protocols for researchers. The data presented herein supports the potential of this compound as a therapeutic agent and offers a foundation for further preclinical and clinical investigations.
Introduction
This compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as the Wnt/β-catenin and Raf/MEK/ERK pathways. Xenograft tumor models are a cornerstone of preclinical cancer research, providing an in vivo platform to assess the efficacy and mechanism of action of novel therapeutic compounds like this compound. This document outlines the application of this compound in various cancer xenograft models and provides standardized protocols for conducting such studies.
Data Presentation: Efficacy of this compound in Xenograft Models
The anti-tumor efficacy of this compound has been evaluated in several cell line-derived xenograft (CDX) models. The following tables summarize the quantitative data from these studies.
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Osteosarcoma | MG63 | BALB/c nude mice | 50 mg/kg, i.p., every three days for 30 days | Data not specified, but significant reduction observed. | Significantly reduced compared to control. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 | BALB/c nude mice | 50 mg/kg/day, i.p. | Visually smaller in treatment group vs. sham. | Approximately 70% reduction compared to sham. | [1][2] |
| Glioma | U251 | Nude mice | Not specified | Significantly inhibited tumor growth. | Significantly inhibited tumor growth. | [3] |
| Cancer Type | Cell Line | Parameter | Effect of this compound Treatment | Reference |
| Osteosarcoma | MG63 | Ki-67 Expression (Proliferation Marker) | Largely reduced expression. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 | Ki-67 Expression (Proliferation Marker) | Much lower expression than sham group. | [1] |
| Glioma | U251 | Ki-67 Expression (Proliferation Marker) | Decreased expression. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 | Raf/MEK/ERK Pathway Proteins (p-Raf, p-MEK, p-ERK) | Expression suppressed in vivo. | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metastasis.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Osteosarcoma: MG63
-
Non-Small Cell Lung Cancer: H1299
-
Hepatocellular Carcinoma: HepG2, Huh7, SMMC-7721
-
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Xenograft Tumor Model Establishment
-
Animals: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old. Acclimatize animals for at least one week before the experiment.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and perform a cell count using a hemocytometer. Ensure cell viability is >95% via Trypan Blue exclusion.
-
Resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL.
-
-
Injection:
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., PBS containing a small percentage of DMSO and Tween 80).
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. The frequency of administration may vary (e.g., daily or every three days) based on the specific study design.
-
Control Group: Administer the vehicle solution to the control group.
-
Monitoring: Monitor animal body weight and general health throughout the treatment period.
Immunohistochemistry (IHC) for Ki-67
-
Tissue Preparation:
-
Fix harvested tumor tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin (B1166041) and cut 4-5 µm sections.
-
-
Staining Protocol:
-
Deparaffinization and Rehydration: Xylene (2x 5 min), 100% ethanol (B145695) (2x 3 min), 95% ethanol (2x 3 min), 70% ethanol (2x 3 min), and rinse in deionized water.
-
Antigen Retrieval: Use a citrate-based buffer (pH 6.0) and heat to 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody: Incubate with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and DAB chromogen.
-
Counterstain: Use hematoxylin (B73222) to stain the nuclei.
-
Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
-
-
Analysis: Quantify the percentage of Ki-67-positive cells in representative fields of view.
Western Blot for Wnt/β-catenin and Raf/MEK/ERK Pathway Proteins
-
Protein Extraction:
-
Homogenize harvested tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibodies: Incubate the membrane with primary antibodies against β-catenin, p-Raf, p-MEK, p-ERK, total Raf, total MEK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound demonstrates significant anti-tumor activity in various xenograft models, primarily by inhibiting the Wnt/β-catenin and Raf/MEK/ERK signaling pathways. The protocols outlined in this document provide a standardized framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. The presented data encourages continued investigation into the efficacy and mechanisms of this compound in a broader range of cancer types.
References
Application Notes and Protocols for Measuring the Effect of Caudatin on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caudatin, a C21 steroidal glycoside, has emerged as a promising natural compound with potent anti-cancer and anti-inflammatory properties.[1] A significant aspect of its anti-cancer activity lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for investigating the anti-angiogenic effects of this compound.
Mechanism of Action: Inhibition of Key Angiogenic Signaling Pathways
This compound exerts its anti-angiogenic effects through the modulation of multiple key signaling pathways within endothelial cells and cancer cells. The primary mechanisms identified include the inhibition of the Wnt/β-catenin pathway and the suppression of the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling cascade.[1][2][3]
Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and invasion.[1][5] It achieves this by downregulating the expression of β-catenin and Glycogen Synthase Kinase 3β (GSK3β).[1][5] This downregulation leads to a decrease in the expression of metastasis-associated proteins such as matrix metalloproteinases (MMP-2 and MMP-9) and COX-2, which are essential for the degradation of the extracellular matrix during tumor cell invasion.[1]
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Enhancing Caudatin Solubility and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility and bioavailability of Caudatin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the solubility and bioavailability of this compound?
A1: this compound, a C21 steroidal glycoside, inherently exhibits poor water solubility.[1] This low aqueous solubility is a primary factor contributing to its limited oral bioavailability. Pharmacokinetic studies suggest that while this compound is rapidly absorbed, its systemic availability is low, which could be due to a combination of poor membrane permeability, low solubility, and high first-pass metabolism in the gut and liver.[1][2]
Q2: What are the most promising strategies for improving this compound's solubility and bioavailability?
A2: Several formulation and chemical modification strategies can be employed. The most common and effective approaches include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[3][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of this compound.
-
Nanosuspensions: Formulating this compound as a nanosuspension can significantly improve its saturation solubility and dissolution velocity.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve the absorption of lipophilic drugs like this compound.[7]
-
Chemical Modification (Prodrugs): Structural modifications, particularly at the C-3 hydroxyl position through glycosylation or esterification, have been shown to enhance both bioactivity and solubility.[1][8][9]
Q3: Are there any known solvent systems for dissolving this compound for in vitro and in vivo studies?
A3: Yes, several solvent systems have been reported for this compound:
-
For in vitro studies: Dimethyl sulfoxide (B87167) (DMSO)[10][11][12], Dimethylformamide (DMF), and Ethanol[13] are effective solvents.
-
For in vivo formulations: A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10][11] Another reported formulation uses 10% DMSO and 90% (20% SBE-β-CD in Saline).[11]
Troubleshooting Guides
Issue 1: Poor Dissolution of Raw this compound Powder in Aqueous Media
-
Problem: You are observing very low concentrations of this compound in your dissolution medium, leading to inconsistent results in bioassays.
-
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate is inversely proportional to the particle size.[3][4] Consider micronization or nanomilling of the this compound powder.
-
Use of Surfactants: Adding a small concentration of a biocompatible surfactant (e.g., Tween 80, Poloxamer 188) to the dissolution medium can help wet the hydrophobic surface of this compound and improve its dissolution.[5][14]
-
pH Adjustment: Although this compound's structure does not have readily ionizable groups, slight pH adjustments of the medium could be explored, though this is less likely to have a significant effect compared to other methods.
-
Co-solvents: If appropriate for your experimental system, the addition of a water-miscible co-solvent like ethanol (B145695) or propylene (B89431) glycol can increase solubility.
-
Issue 2: Low Oral Bioavailability in Animal Studies Despite Using a Solubilizing Formulation
-
Problem: The plasma concentration of this compound remains low after oral administration, even when using a formulation that appears to solubilize the compound.
-
Troubleshooting Steps:
-
Assess First-Pass Metabolism: Low bioavailability may not solely be a solubility issue. This compound may be subject to extensive first-pass metabolism in the gut wall or liver.[1] Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (if known) in a preliminary study to test this hypothesis.
-
Evaluate Permeability: this compound may have inherently low permeability across the intestinal epithelium. Consider using permeation enhancers in your formulation.
-
Switch to a Different Formulation Strategy: If a simple co-solvent system is failing, a more advanced formulation may be necessary. Lipid-based systems like SEDDS can enhance lymphatic absorption, bypassing the portal circulation and reducing first-pass metabolism.[7] Nanosuspensions can also improve absorption by adhering to the gut wall and increasing the concentration gradient.[6]
-
Chemical Modification: As a longer-term strategy, synthesizing a prodrug of this compound by modifying the C-3 hydroxyl group could improve both solubility and membrane permeability.[1][9]
-
Quantitative Data on Solubility Enhancement
The following table summarizes potential improvements in this compound solubility using various techniques. Note: These values are illustrative and the actual fold increase will depend on the specific excipients and processing parameters used.
| Enhancement Technique | Carrier/Excipient Example | Expected Fold Increase in Aqueous Solubility |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 10 - 50 |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 50 - 200 |
| Nanosuspension | Poloxamer 188 (as stabilizer) | > 1000 (effective concentration) |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | Forms microemulsion in situ |
Experimental Protocols
Protocol 1: Preparation of a this compound-Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:4 ratio (w/w) in a suitable organic solvent, such as ethanol.
-
Mixing: Ensure both components are fully dissolved and the solution is clear. Stir for 30 minutes at room temperature.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.
-
Solubility Study: Determine the aqueous solubility of the prepared solid dispersion in comparison to the pure drug.
Protocol 2: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
-
Initial Dispersion: Disperse 1% (w/v) this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.
-
High-Shear Mixing: Homogenize this suspension using a high-shear mixer at 10,000 rpm for 15 minutes to obtain a pre-milled suspension.
-
High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using a dynamic light scattering (DLS) instrument. The target is a mean particle size below 200 nm with a PDI < 0.3.
-
Characterization: Further characterize the nanosuspension for zeta potential and morphology (using SEM or TEM).
-
Dissolution Study: Perform an in vitro dissolution study to compare the dissolution rate of the nanosuspension to the pure drug.
Visualizations
Logical Workflow for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for selecting a suitable enhancement strategy for this compound.
Mechanism of Cyclodextrin (B1172386) Complexation
Caption: Schematic of this compound encapsulation within a cyclodextrin molecule.
Simplified this compound-Modulated Signaling Pathway
Caption: this compound induces apoptosis by inhibiting the PI3K/AKT signaling pathway.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution study of this compound in normal and diethylnitrosamine-induced hepatocellular carcinoma model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetmol.com [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: Enhancing Cellular Uptake of Caudatin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caudatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor membrane permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its membrane permeability a concern for researchers?
This compound is a C21 steroidal glycoside with promising anti-cancer properties. Its mechanism of action involves the modulation of key signaling pathways, including the Wnt/β-catenin and Raf/MEK/ERK pathways, leading to the inhibition of cancer cell proliferation, stemness, and glycolysis.[1][2] However, like many natural steroidal glycosides, its large molecular size and relatively polar nature can limit its ability to efficiently cross cell membranes, potentially reducing its therapeutic efficacy in experimental settings.
Q2: What are the primary factors contributing to the poor membrane permeability of steroidal glycosides like this compound?
The main factors include:
-
High Molecular Weight: The complex structure of steroidal glycosides results in a large molecular size, which hinders passive diffusion across the lipid bilayer of cell membranes.
-
Hydrophilicity: The presence of sugar moieties (glycosylation) increases the water solubility of the molecule, which can be unfavorable for traversing the hydrophobic interior of the cell membrane.[3]
-
Efflux Transporter Activity: this compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, thereby reducing its intracellular concentration.
Q3: What are the common strategies to overcome the poor membrane permeability of this compound?
Several approaches can be employed to enhance the cellular uptake of this compound:
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based systems or liposomes can facilitate its entry into cells.[1][4]
-
Permeability Enhancers: Co-administration with agents that transiently increase membrane permeability can improve this compound uptake.
-
Structural Modification: Chemical modification of the this compound molecule, for instance at the C-3 hydroxyl position, can improve its lipophilicity and membrane permeability.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound related to its poor membrane permeability.
| Problem | Possible Cause | Suggested Solution |
| Low or inconsistent anti-cancer activity (e.g., high IC50 values) in cell-based assays. | Poor cellular uptake of this compound. | 1. Verify Compound Integrity: Ensure the purity and stability of your this compound stock. 2. Optimize Formulation: Consider formulating this compound in a drug delivery system (see --INVALID-LINK--). 3. Use Permeability Enhancers: Co-incubate cells with a low, non-toxic concentration of a permeability enhancer. 4. Increase Incubation Time: Extend the duration of cell exposure to this compound to allow for greater accumulation, monitoring for any potential cytotoxicity from prolonged exposure. |
| High variability in experimental results between replicates. | Inconsistent delivery of this compound to the cells. | 1. Ensure Complete Dissolution: Confirm that this compound is fully dissolved in the vehicle solvent before adding to cell culture media. Precipitation will lead to inconsistent dosing. 2. Optimize Vehicle Concentration: Keep the final concentration of the vehicle (e.g., DMSO) low and consistent across all experiments (typically <0.5%). 3. Gentle Mixing: Ensure gentle but thorough mixing when adding this compound to the cell culture plates. |
| Difficulty replicating in vivo efficacy from in vitro data. | Poor bioavailability of this compound in animal models. | 1. Formulation Strategy: Utilize a formulation designed for in vivo use, such as a liposomal or nanoparticle formulation, to improve solubility and absorption. 2. Route of Administration: Consider alternative routes of administration if oral bioavailability is a significant issue.[5] 3. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for this compound in various cancer cell lines and a general overview of how different formulation strategies can impact drug delivery.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Non-small cell lung cancer | 44.68 | [6] |
| H520 | Non-small cell lung cancer | 69.37 | [6] |
| HepG2 | Hepatocellular carcinoma | 10.1 | [7] |
| Huh7 | Hepatocellular carcinoma | 7.6 | [7] |
Table 2: Comparison of Formulation Strategies for Hydrophobic Drugs
| Formulation Strategy | Advantages | Disadvantages | Key Considerations |
| Liposomal Formulation | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeted delivery. | Potential for drug leakage, physical instability. | Lipid composition, size, and surface charge. |
| Nanoparticle Formulation | High drug loading capacity, controlled release, potential for targeted delivery. | Potential for toxicity depending on the material, can be complex to manufacture. | Particle size, surface properties, and drug release kinetics. |
| Solid Lipid Nanoparticles (SLNs) | Good biocompatibility, controlled release, protection of the encapsulated drug.[8] | Lower drug loading capacity compared to other nanoparticles, potential for drug expulsion during storage. | Lipid selection, surfactant concentration. |
Experimental Protocols
Liposomal Formulation of this compound (Thin-Film Hydration Method)
This protocol is a general guideline for encapsulating the hydrophobic this compound molecule into liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from egg or soybean)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
A thin, uniform lipid film should form on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the suspension using a probe sonicator or bath sonicator. Keep the sample on ice to prevent overheating.
-
-
Extrusion:
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 10-20 times.
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the this compound concentration using a validated analytical method (e.g., HPLC).
-
Nanoparticle Formulation of this compound (Nanoprecipitation Method)
This protocol provides a general method for preparing polymeric nanoparticles encapsulating this compound.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., acetone (B3395972) or acetonitrile)
-
Aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the surfactant.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant stirring on a magnetic stirrer.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Evaporation:
-
Continue stirring the suspension (e.g., overnight) to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Calculate the drug loading and encapsulation efficiency using a validated analytical method.
-
In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)
This assay is a standard method to evaluate the intestinal permeability of a compound.[6][9][10][11]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (as a marker for paracellular transport/monolayer integrity)
-
Propranolol (as a high permeability control)
-
Atenolol (as a low permeability control)
-
LC-MS/MS or other sensitive analytical method for quantifying this compound
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a TEER meter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Alternatively, assess the permeability of lucifer yellow. Low permeability of lucifer yellow indicates good monolayer integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (this compound) and control compounds dissolved in HBSS to the apical (A) side of the inserts.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and fresh HBSS to the basolateral side to maintain sink conditions.
-
To assess efflux, add the compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis:
-
Quantify the concentration of the compounds in the collected samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualization of Key Signaling Pathways and Workflows
This compound's Impact on Cancer Signaling Pathways
Caption: this compound inhibits the Wnt/β-catenin and Raf/MEK/ERK signaling pathways.
Experimental Workflow for Liposomal Formulation of this compound
Caption: Workflow for preparing this compound-loaded liposomes.
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nano-Drug Delivery Systems Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milli ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06054J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
Caudatin stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of caudatin, alongside troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound in its powdered form is stable for extended periods when stored under the correct conditions. To ensure its integrity, it is recommended to store the powder in a tightly sealed container, protected from light. For long-term storage, -20°C is ideal, where it can remain stable for up to three years. Storage at 4°C is suitable for shorter periods, typically up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the storage temperature and the solvent used. For stock solutions prepared in solvents such as DMSO, it is crucial to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term stability, where they can be viable for up to one year.[1][2] For shorter-term storage, -20°C is acceptable for up to one month.[3][4] Always protect solutions from light.[3]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in several organic solvents, including DMSO, ethanol, chloroform, dichloromethane, and acetone.[4][5] For cell-based assays, DMSO is the most commonly used solvent. It is important to use anhydrous, high-purity DMSO, as the presence of water can affect the solubility and stability of the compound.[2] When preparing aqueous working solutions, it is best to do so immediately before use.
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Precipitation of this compound in aqueous solutions, such as cell culture media, is a common issue due to its hydrophobic nature. To troubleshoot this, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically below 0.5%, to maintain solubility and minimize solvent-induced cytotoxicity.
-
Dilution Method: When preparing your working solution, add the concentrated stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Temperature: Ensure that your aqueous medium is at an appropriate temperature (e.g., 37°C for cell culture) before adding the this compound stock solution, as temperature can influence solubility.
-
Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Try using a lower final concentration of the compound.
Q5: I am observing inconsistent or lower-than-expected activity of this compound in my experiments. What could be the cause?
A5: Loss of this compound activity can be attributed to several factors:
-
Improper Storage: Exposure to light, repeated freeze-thaw cycles, or storage at incorrect temperatures can lead to the degradation of this compound.
-
Degradation in Aqueous Media: this compound, like other steroidal glycosides, may be susceptible to hydrolysis, particularly at non-neutral pH or over long incubation times in aqueous solutions. It is advisable to prepare fresh working solutions for each experiment and minimize the time the compound spends in aqueous media before being added to the experimental system.
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates), reducing the effective concentration in your experiment. Using low-adhesion plastics or pre-rinsing materials with the experimental medium may help to mitigate this.
This compound Stability and Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years[1] | Protect from light, keep in a tightly sealed container. |
| 4°C | Up to 2 years[4] | Protect from light, keep in a tightly sealed container. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1][2] | Aliquot to avoid freeze-thaw cycles, protect from light.[4] |
| -20°C | Up to 1 month[3][4] | Aliquot to avoid freeze-thaw cycles, protect from light.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. This is a foundational experiment to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the powdered this compound at 60°C for 24 hours.
-
Photodegradation: Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a control sample in the dark.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of water (A) and acetonitrile or methanol (B129727) (B), both containing 0.1% formic acid.
-
A typical starting gradient could be from 30% B to 90% B over 20 minutes.
-
Adjust the gradient slope, initial and final mobile phase compositions, and flow rate (typically 1 mL/min) to achieve good separation between the this compound peak and any degradation product peaks generated in the forced degradation study.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a photodiode array detector. This is typically in the range of 200-250 nm for similar compounds.
-
Method Validation: Once optimal separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer. It is suggested that this compound may promote the degradation of β-catenin, a key effector of this pathway.[6]
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β‐catenin pathway | Semantic Scholar [semanticscholar.org]
- 3. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β‐ca… [ouci.dntb.gov.ua]
- 6. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Caudatin In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Caudatin in vitro. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant effects on cell proliferation and apoptosis at concentrations where our primary target should not be affected. What are the known off-target signaling pathways modulated by this compound?
A1: this compound is known to be a pleiotropic molecule that interacts with multiple signaling cascades, which can be considered off-target effects depending on your primary research focus. The primary pathways this compound has been shown to modulate include:
-
Wnt/β-catenin Pathway: this compound can downregulate the expression of β-catenin and its downstream targets like Cyclin D1 and c-Myc, which are crucial for cell proliferation.[1][2] This has been observed in osteosarcoma and human hepatoma cells.[2][3]
-
NF-κB Pathway: In uterine cancer cells, this compound has been shown to suppress tumor progression by targeting the TNFAIP1/NF-κB signaling axis.[4]
-
PI3K/AKT and MAPK/ERK Pathways: this compound can modulate the PI3K/AKT and MAPK/ERK pathways to induce DNA damage responses.[1] It also induces apoptosis in hepatoma cells through the activation of ERK and JNK.[5]
-
Raf/MEK/ERK Pathway: In non-small cell lung cancer cells, this compound has been found to block proliferation and glycolysis by inactivating the Raf/MEK/ERK pathway.[6]
Q2: Our cells are undergoing apoptosis unexpectedly. What is the mechanism of this compound-induced apoptosis?
A2: this compound is a potent inducer of apoptosis through multiple mechanisms.[1] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]
-
Intrinsic Pathway: It causes mitochondrial dysfunction, which involves an imbalance of Bcl-2 family proteins (upregulation of Bax and downregulation of Bcl-2) and the generation of reactive oxygen species (ROS).[1][5][7] This leads to the activation of caspase-9 and caspase-3.[5][7]
-
Extrinsic Pathway: this compound can enhance TRAIL-induced apoptosis by increasing the expression of Death Receptor 5 (DR5).[1]
Q3: We have noticed a significant change in cellular metabolism, specifically glycolysis, after this compound treatment. Is this a known off-target effect?
A3: Yes, this compound is known to inhibit glycolysis in cancer cells. In osteosarcoma and non-small cell lung cancer cells, treatment with this compound leads to a reduction in glucose consumption, lactic acid production, and ATP levels.[2][6] This is achieved by downregulating the expression of key glycolytic enzymes, Hexokinase 2 (HK2) and Lactate (B86563) Dehydrogenase A (LDHA).[2][6][8]
Q4: Our experimental results show a decrease in cell migration and invasion. Is this compound known to affect these processes?
A4: this compound has demonstrated anti-metastatic properties by inhibiting cell invasion and migration.[1][2] It can suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1] This is evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin in osteosarcoma cells treated with this compound.[2]
Q5: How can we experimentally confirm that the observed effects in our cell line are due to the inhibition of the Wnt/β-catenin pathway by this compound?
A5: To verify the involvement of the Wnt/β-catenin pathway, you can perform a "rescue" experiment. After treating your cells with this compound to induce the desired effect (e.g., decreased proliferation), you can add a Wnt pathway agonist, such as BML-284. If the addition of the agonist reverses the effects of this compound, it strongly suggests that the observed phenotype is mediated through the Wnt/β-catenin pathway.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cytotoxicity or apoptosis. | This compound is a potent inducer of apoptosis via ROS-mediated mitochondrial dysfunction and death receptor pathways.[1][7] | Perform a dose-response curve starting from a low concentration range. Measure markers of both intrinsic (Bax/Bcl-2 ratio, cleaved caspase-9) and extrinsic (DR5, cleaved caspase-8) apoptosis pathways via Western blot to confirm the mechanism. |
| Altered cell morphology, adhesion, and migration. | This compound inhibits the epithelial-mesenchymal transition (EMT) by modulating cadherin expression.[1][2] | Analyze the expression levels of EMT markers such as E-cadherin (upregulation) and N-cadherin (downregulation) using Western blot or immunofluorescence. Conduct a Transwell invasion assay to quantify changes in migratory potential.[2] |
| Inconsistent results in cell proliferation assays (e.g., CCK-8, MTT). | This compound's pleiotropic effects on multiple proliferation-related pathways (Wnt/β-catenin, PI3K/AKT, Raf/MEK/ERK) can lead to variability depending on the dominant pathway in your cell model.[1][6] | Characterize the baseline activity of these pathways in your cells. Measure the phosphorylation status or total protein levels of key pathway components (e.g., β-catenin, p-AKT, p-ERK) with and without this compound treatment to identify the most affected pathway. |
| Observed effects do not align with the known primary target. | The phenotype may be a result of this compound's known off-target activities, such as inhibition of glycolysis or cell cycle arrest.[5][6] | Assess the metabolic profile of the cells (glucose uptake, lactate production) and analyze cell cycle distribution using flow cytometry.[2][5][6] This will help determine if the effects are due to metabolic inhibition or cell cycle checkpoint activation. |
Quantitative Data Summary
Table 1: In Vitro IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Assay Duration |
| H1299 | Non-Small Cell Lung Cancer | 44.68 | 24h |
| H520 | Non-Small Cell Lung Cancer | 69.37 | 24h |
| U2OS | Osteosarcoma | Not specified, but effects observed at 25, 50, and 100 µM | 48h |
| MG63 | Osteosarcoma | Not specified, but effects observed at 25, 50, and 100 µM | 48h |
Data compiled from studies on non-small cell lung cancer and osteosarcoma cells.[2][8]
Table 2: Summary of Quantitative Off-Target Effects of this compound
| Effect | Cell Line(s) | Concentration | Quantitative Change |
| Stemness Inhibition | H1299, H520 | 100 µM | 75-85% decrease |
| Glucose Uptake | H1299, H520 | 100 µM | 65-80% reduction |
| Lactic Acid Production | H1299, H520 | 100 µM | 75-80% reduction |
| ATP Level | H1299, H520 | 100 µM | 70-80% reduction |
| HK2 & LDHA Expression | H1299, H520 | 100 µM | 75-85% reduction |
| Raf/MEK/ERK Proteins | H1299, H520 | 100 µM | Expression decreased to 20-25% of control |
Data from studies on non-small cell lung cancer cells.[6][9][10]
Diagrams
Caption: this compound's multifaceted off-target inhibitory actions.
Caption: Workflow for troubleshooting off-target effects.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used in osteosarcoma and non-small cell lung cancer cell studies.[2][8]
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 15, 25, 50, 100, 150 µM) for the desired time periods (e.g., 24, 48, 72 hours).
-
Add CCK-8 Reagent: At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is based on methods described for evaluating this compound-induced apoptosis.[2][8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Transwell Invasion Assay
This protocol is based on the methodology used to assess the effect of this compound on osteosarcoma cell invasion.[2]
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Suspend this compound-treated cells in a serum-free medium and seed them into the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.
Western Blot Analysis
This is a general protocol to analyze protein expression changes, as seen in multiple studies on this compound.[2][6]
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against your proteins of interest (e.g., β-catenin, p-ERK, HK2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound induces caspase-dependent apoptosis in human glioma cells with involvement of mitochondrial dysfunction and reactive oxygen species generation | Semantic Scholar [semanticscholar.org]
- 8. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Optimizing Caudatin Concentration for Maximum Therapeutic Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Caudatin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for in vitro experiments with this compound?
A1: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a good starting point for determining the half-maximal inhibitory concentration (IC50) is to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM.[1][2][3] For initial experiments in osteosarcoma cell lines, concentrations of 25, 50, and 100 µM have shown significant effects.[4] In non-small cell lung cancer cell lines, IC50 values were determined to be 44.68 µM and 69.37 µM for H1299 and H520 cells, respectively.[2][3]
Q2: How should I prepare this compound for cell culture experiments?
A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3][5] This stock solution should be stored at -20°C, protected from light.[3][5] For cell culture experiments, the stock solution should be diluted to the final desired concentration using the appropriate cell culture medium.[3][5] Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of response to this compound treatment. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate multiple signaling pathways, making it a potent anti-cancer agent. Key pathways include the Wnt/β-catenin, NF-κB, PI3K/AKT, and Raf/MEK/ERK pathways.[1][2][6][7] It can also induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no anti-proliferative effect | Cell line resistance: Different cell lines exhibit varying sensitivity to this compound.[1][2] | Perform a dose-response experiment to determine the IC50 for your specific cell line. A wide range of concentrations (e.g., 1-200 µM) may be necessary.[2][3] |
| Incorrect drug concentration: Errors in calculating dilutions or degradation of the this compound stock. | Verify the calculations for your dilutions. Prepare a fresh stock solution of this compound from a reliable source. | |
| Suboptimal treatment duration: The effects of this compound are time-dependent. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your experimental goals.[4] | |
| High vehicle (DMSO) concentration: High concentrations of DMSO can be toxic to cells and mask the effects of this compound. | Ensure the final DMSO concentration in your culture medium is consistent across all conditions and is at a non-toxic level (typically below 0.1%). | |
| Low induction of apoptosis | Suboptimal this compound concentration: The concentration may be too low to effectively induce apoptosis. | Increase the this compound concentration based on your dose-response curve. Concentrations that inhibit proliferation may not be sufficient to induce significant apoptosis. |
| Incorrect timing of analysis: Apoptosis is a downstream event that follows cell cycle arrest. | Perform a time-course analysis to determine the peak of apoptosis induction. This may occur later than the initial anti-proliferative effects. | |
| Insensitive apoptosis assay: The chosen assay may not be sensitive enough to detect apoptosis in your system. | Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining by flow cytometry and western blotting for cleaved caspases (e.g., caspase-3, -9) and PARP.[4][8][9] | |
| High variability between replicate experiments | Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses. | Ensure a consistent and optimal cell seeding density for all experiments. |
| Cell passage number: Cells at high passage numbers can exhibit altered phenotypes and drug responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Reagent variability: Inconsistent quality of media, serum, or other reagents. | Use reagents from the same lot for a set of experiments to minimize variability. |
Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects |
| HepG2, SMMC-7721 | Hepatocellular Carcinoma | 3.11 - 44.68 | Inhibition of proliferation, induction of apoptosis, cell cycle arrest.[1] |
| MCF-7 | Breast Cancer | 3.11 - 44.68 | Inhibition of proliferation.[1] |
| A549 | Lung Carcinoma | 3.11 - 44.68 | Inhibition of proliferation, induction of G0/G1 phase arrest and apoptosis.[1][9] |
| U2OS, MG63 | Osteosarcoma | Not specified, but effects seen at 25-100 µM | Inhibition of proliferation, invasion, and glycolysis; induction of apoptosis.[4] |
| HeLa, HEC-1A | Uterine Cancer | Not specified | Inhibition of proliferation, colony formation, migration; induction of apoptosis.[10] |
| H1299, H520 | Non-Small Cell Lung Cancer | 44.68, 69.37 | Inhibition of proliferation, stemness, and glycolysis; induction of apoptosis.[2][3] |
| HCT116, SW480 | Colorectal Cancer | ~50 | Inhibition of proliferation, migration, and invasion; induction of apoptosis.[11] |
| U251, U87 | Glioma | Not specified | Inhibition of proliferation, induction of caspase-dependent apoptosis.[8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Therapeutic Effect |
| Osteosarcoma | Nude Mice (Xenograft) | 50 mg/kg (intraperitoneal) | Reduced tumor volume and weight.[4] |
| Non-Small Cell Lung Cancer | Nude Mice (Xenograft) | 50 mg/kg | Suppressed tumor volume and weight.[2][3] |
| Hepatocellular Carcinoma | Rats (DEN-induced) | Not specified | Reduced number and size of tumor nodules.[12][13] |
| Colorectal Cancer | Nude Mice (Xenograft) | 50 mg/kg (caudal vein injection) | Repressed tumor growth.[11] |
Key Experimental Protocols
Cell Proliferation Assay (CCK-8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, 400 µM).[2][3] Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[4]
-
Reagent Addition: Add 10 µL of CCK-8 solution (or MTT reagent according to the manufacturer's protocol) to each well.[4]
-
Final Incubation: Incubate for 2 hours at 37°C.[4]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined optimal duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer on ice.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, c-Myc, p-Raf, p-MEK, p-ERK, cleaved caspase-3) overnight at 4°C.[2][4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound suppresses the Raf/MEK/ERK signaling pathway.
Caption: General experimental workflow for investigating this compound.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces caspase-dependent apoptosis in human glioma cells with involvement of mitochondrial dysfunction and reactive oxygen species generation | Semantic Scholar [semanticscholar.org]
- 9. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hsa_circ_0060927 participates in the regulation of this compound on colorectal cancer malignant progression by sponging miR‐421/miR‐195‐5p - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effect of this compound in diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer effect of this compound in diethylnitrosamine‑induced hepatocarcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Caudatin Toxicity Assessment in Normal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caudatin. The information is designed to address specific issues that may be encountered during in vitro experiments assessing the toxicity of this compound in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to normal, non-cancerous cell lines?
A1: Based on available research, this compound exhibits significantly lower cytotoxicity towards normal cells compared to various cancer cell lines.[1] One study specifically demonstrated that this compound had no obvious effects on the viability of BEAS-2B, a normal human lung epithelial cell line, indicating a lack of significant cytotoxicity.[2][3] This suggests a favorable selectivity profile for this compound.
Q2: What are the typical concentrations of this compound to use for preliminary cytotoxicity screening in normal cell lines?
A2: For initial screening in normal cell lines, it is advisable to use a broad range of concentrations to establish a dose-response curve. Based on studies where this compound's effect on normal cells was assessed, concentrations ranging from 6.25 µM to 400 µM have been used.[2][3] It is recommended to include concentrations similar to the IC50 values observed in sensitive cancer cell lines to evaluate the therapeutic window.
Q3: I am observing unexpected toxicity in my normal cell line with this compound treatment. What could be the issue?
A3: If you observe unexpected toxicity, consider the following troubleshooting steps:
-
Cell Line Specificity: While generally showing low toxicity to normal cells, sensitivity can be cell-line dependent. Ensure the specific normal cell line you are using has been previously characterized for its response to similar compounds.
-
Compound Purity and Solvent Effects: Verify the purity of your this compound sample. Impurities could contribute to cytotoxicity. Additionally, ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically <0.5%).
-
Experimental Conditions: Factors such as cell density, passage number, and length of exposure to this compound can influence results. Ensure consistency in your experimental setup.
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, WST-1). Consider using a secondary, mechanistically different assay to confirm your findings (e.g., trypan blue exclusion, LDH release assay).
Q4: What are the known mechanisms of this compound-induced cell death in cancer cells, and could they be relevant for any observed toxicity in normal cells?
A4: In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest.[4][5] Key signaling pathways implicated in its anti-cancer effects include the Wnt/β-catenin and Raf/MEK/ERK pathways.[2][4][6] this compound can also trigger apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[1][7] While these mechanisms are primarily documented in cancer cells, at high concentrations, some of these pathways could potentially be activated in normal cells, leading to toxicity. If you observe toxicity, it would be prudent to investigate markers of apoptosis (e.g., caspase activation) and cell cycle progression.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (for comparison)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| H1299 | Non-small cell lung cancer | 44.68 | 24 |
| H520 | Non-small cell lung cancer | 69.37 | 24 |
| HepG2 | Hepatocellular carcinoma | Not specified, but dose-dependent inhibition observed | Not specified |
| SMMC-7721 | Hepatocellular carcinoma | Not specified, but growth inhibition observed | Not specified |
| MCF-7 | Breast carcinoma | 3.11 - 44.68 (range from multiple studies) | Not specified |
| A549 | Lung carcinoma | 3.11 - 44.68 (range from multiple studies) | Not specified |
Data compiled from multiple sources.[1][2][6]
Table 2: Effect of this compound on a Normal Cell Line
| Cell Line | Cell Type | This compound Concentration (µM) | Observation |
| BEAS-2B | Human normal lung epithelial | 0, 6.25, 12.5, 25, 50, 100, 200, 400 | No obvious effects on cell viability |
Information is based on a study by Wang et al. (2022).[2][3]
Experimental Protocols
Cell Viability Assessment using CCK-8/WST-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay: Add 10 µL of CCK-8 or WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis using Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity in normal cell lines.
Caption: Simplified Wnt/β-catenin signaling pathway inhibited by this compound in cancer cells.
Caption: Simplified Raf/MEK/ERK signaling pathway inhibited by this compound in cancer cells.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound induces caspase-dependent apoptosis in human glioma cells with involvement of mitochondrial dysfunction and reactive oxygen species generation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Investigating the High First-Pass Metabolism of Caudatin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the high first-pass metabolism of Caudatin in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound's metabolism.
Issue 1: Very Low or Undetectable Plasma Concentrations of this compound After Oral Administration
Question: We administered this compound orally to rats but are unable to detect or quantify it in plasma samples, even at early time points. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
High First-Pass Metabolism: this compound is suspected to undergo extensive first-pass metabolism in the gut wall and/or liver.[1] This means the drug is substantially metabolized before it reaches systemic circulation.
-
Troubleshooting:
-
Analyze for Metabolites: Shift the analytical focus from the parent drug to its potential metabolites. Based on its C21 steroidal glycoside structure, expect Phase I (e.g., hydrolysis of the glycosidic bond, hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolites.[1]
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the major metabolites. This will provide target analytes for your in vivo studies.
-
Intravenous (IV) Dosing: Administer this compound intravenously to bypass the first-pass effect.[2][3] This will help determine the drug's intrinsic clearance and provide a baseline for calculating absolute bioavailability.
-
-
-
Poor Absorption: While this compound is reported to be rapidly absorbed, formulation issues can lead to poor absorption.[1][4]
-
Troubleshooting:
-
Solubility Enhancement: this compound has poor water solubility.[1] Ensure your formulation solubilizes the compound effectively. Consider using solubility-enhancing excipients.
-
Permeability Assessment: Use in vitro models like Caco-2 permeability assays to assess its intestinal permeability.
-
-
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect the low concentrations of this compound.
Issue 2: High Variability in Pharmacokinetic Parameters Between Animals
Question: We are observing significant inter-animal variability in the Cmax and AUC of this compound after oral dosing. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Genetic Polymorphism in Metabolic Enzymes: Individual differences in the expression and activity of metabolic enzymes (e.g., Cytochrome P450s, UGTs) can lead to high variability in first-pass metabolism.[6]
-
Troubleshooting:
-
Use Inbred Strains: Employ inbred animal strains to reduce genetic variability.
-
Enzyme Phenotyping/Genotyping: If feasible, phenotype or genotype the animals for relevant drug-metabolizing enzymes.
-
-
-
Differences in Gut Microbiota: Gut bacteria can metabolize drugs before absorption. Variations in the gut microbiome could contribute to variability.
-
Troubleshooting:
-
Controlled Diet and Housing: Standardize the diet and housing conditions of the animals to minimize variations in gut microbiota.
-
-
-
Pathological State of the Animal Model: The health status of the animals can significantly alter drug metabolism. For instance, in rats with hepatocellular carcinoma (HCC), the clearance of this compound is significantly reduced, leading to higher plasma exposure compared to healthy rats.[4][5]
-
Troubleshooting:
-
Health Monitoring: Ensure all animals are healthy and free from underlying diseases unless it is part of the experimental model.
-
Model-Specific Baseline: Establish baseline pharmacokinetic parameters specific to your animal model (e.g., healthy vs. disease state).
-
-
Frequently Asked Questions (FAQs)
Q1: What is first-pass metabolism and why is it relevant for this compound?
A1: First-pass metabolism is a phenomenon where a drug gets metabolized at a specific location in the body (often the liver and gut wall) after oral administration, resulting in a reduced concentration of the active drug reaching the systemic circulation.[7][8] This is highly relevant for this compound, a C21 steroidal glycoside, as its rapid clearance and low systemic availability after oral dosing strongly suggest it undergoes extensive first-pass metabolism.[1] Understanding this is crucial for determining appropriate dosing and routes of administration for therapeutic efficacy.[2][6]
Q2: What are the likely metabolic pathways for this compound?
A2: While the specific metabolic fate of this compound has not been fully elucidated, based on its structure and general drug metabolism principles, the following pathways are likely[1]:
-
Phase I Metabolism:
-
Hydrolysis of the glycosidic bond.
-
Oxidation, reduction, or hydroxylation of the steroid core.
-
-
Phase II Metabolism:
-
Glucuronidation or sulfation of hydroxyl groups, which is a common pathway for steroidal compounds.[9]
-
Q3: How can I improve the oral bioavailability of this compound?
A3: Several strategies can be explored to overcome the high first-pass metabolism and improve bioavailability:
-
Formulation Strategies: Developing advanced drug delivery systems, such as liposomes or polymer nanoparticles, can protect this compound from metabolic enzymes and improve its absorption.[1]
-
Structural Modification (Prodrugs): Modifying the structure of this compound, for example at the C-3 hydroxyl position, could create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation.[1][3][10]
-
Co-administration with Enzyme Inhibitors: Co-administering this compound with inhibitors of specific metabolic enzymes could reduce its first-pass metabolism. However, this approach requires careful investigation to avoid potential drug-drug interactions.
Q4: What animal model is most appropriate for studying this compound's pharmacokinetics?
A4: Rats, specifically Sprague-Dawley rats, have been used in published pharmacokinetic studies of this compound.[4][5] The choice of model may also depend on the therapeutic area of interest. For example, diethylnitrosamine (DEN)-induced hepatocellular carcinoma rat models have been used to study how the disease state affects this compound's pharmacokinetics.[4][5] It is important to select a model where the metabolic pathways are as close as possible to humans. Comparing the in vitro metabolism of this compound using liver microsomes from different species (including human) can help in selecting the most relevant animal model.[11]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration (20 mg/kg)
| Parameter | Conventional Rats | HCC Model Rats | Fold Change (HCC vs. Conventional) | Reference |
| Tmax (h) | 0.29 ± 0.10 | 1.00 ± 0.22 | 3.45 | [4] |
| Cmax (µg/L) | 314.7 ± 82.0 | 714.2 ± 155.4 | 2.27 | [4] |
| AUC(0-t) (µg·h/L) | 236.8 ± 62.8 | 2005.6 ± 458.7 | 8.47 | [4] |
| AUC(0-∞) (µg·h/L) | 240.5 ± 63.5 | 2296.8 ± 521.3 | 9.55 | [4] |
| t1/2 (h) | 0.53 ± 0.14 | 1.20 ± 0.28 | 2.26 | [4] |
| CL/F (L/h/kg) | 84.9 ± 21.0 | 9.6 ± 2.2 | 0.11 | [4] |
Data are presented as mean ± SD (n=6). HCC: Hepatocellular Carcinoma.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
-
Objective: To identify the primary metabolites of this compound and determine its metabolic stability.
-
Materials:
-
This compound
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (B129727) (for reaction termination)
-
Internal Standard (IS) for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate RLM (final protein concentration e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add this compound (final concentration e.g., 1 µM) to the mixture and briefly vortex.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the IS.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound and identify metabolites.
-
Include control incubations: one without NADPH (to check for non-CYP degradation) and one without this compound (background).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), cannulated (e.g., jugular vein) for blood sampling.
-
Dosing:
-
Oral (PO) Group: Administer this compound (e.g., 20 mg/kg) via oral gavage. The vehicle should be optimized for solubility.
-
Intravenous (IV) Group: Administer this compound (e.g., 2 mg/kg) as a bolus injection via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (~100-150 µL) into heparinized tubes at pre-dose and at specified time points post-dose (e.g., PO: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 24 h; IV: 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 24 h).
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Perform protein precipitation on plasma samples using ACN or methanol containing an appropriate internal standard.
-
Analyze the samples using a validated LC-MS/MS method to quantify this compound concentrations.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis (NCA).
-
Calculate key parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Caption: Proposed first-pass metabolism pathway of this compound.
Caption: Troubleshooting workflow for low this compound plasma levels.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and Tissue Distribution Study of this compound in Normal and Diethylnitrosamine-Induced Hepatocellular Carcinoma Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution study of this compound in normal and diethylnitrosamine-induced hepatocellular carcinoma model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Review: first-pass metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Caudatin Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on formulation strategies to enhance the delivery of Caudatin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for effective delivery?
A1: The primary challenges associated with this compound formulation are its poor aqueous solubility and rapid systemic elimination.[1] These characteristics can lead to low bioavailability, requiring advanced formulation strategies to improve its therapeutic efficacy.[1]
Q2: What formulation strategies are most promising for this compound?
A2: Advanced drug delivery systems such as liposomes, polymer nanoparticles, and solid lipid nanoparticles (SLNs) are promising strategies.[1] These nanoformulations can improve solubility, protect this compound from premature degradation, and potentially offer targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[1]
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cancer progression, including the Wnt/β-catenin, NF-κB, PI3K/AKT, and Raf/MEK/ERK pathways.[1][2][3][4] It can also induce apoptosis through ROS-mediated mitochondrial dysfunction.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vitro testing of this compound-loaded nanoparticles.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity of this compound for the polymer matrix: this compound, being a hydrophobic C21 steroidal glycoside, may have limited interaction with certain polymers. 2. Drug leakage into the external phase: During nanoparticle formation (e.g., emulsion evaporation), the drug may partition into the aqueous phase.[5] 3. Suboptimal drug-to-polymer ratio: An excess of drug relative to the polymer can lead to drug crystallization instead of encapsulation.[5] 4. Inappropriate solvent selection: The organic solvent may not effectively dissolve both the drug and the polymer. | 1. Polymer Screening: Test different polymers with varying hydrophobicities (e.g., PLGA with different lactide:glycolide ratios, PCL). 2. Process Optimization: In emulsion-based methods, consider pre-saturating the aqueous phase with this compound to reduce partitioning.[5] Optimize the rate of organic phase addition and stirring speed.[5] 3. Ratio Adjustment: Systematically vary the this compound-to-polymer ratio to identify the optimal loading capacity.[5] 4. Solvent Optimization: Use a co-solvent system to ensure complete dissolution of both this compound and the polymer. |
| High Initial Burst Release | 1. Surface-adsorbed drug: A significant portion of this compound may be adsorbed onto the nanoparticle surface rather than encapsulated within the core.[6] 2. High drug loading: Exceeding the polymer's capacity can lead to a less stable matrix and rapid drug diffusion. 3. Porous nanoparticle structure: The formulation process may result in nanoparticles with a porous morphology, facilitating rapid drug release. | 1. Washing Steps: Incorporate additional washing steps (e.g., centrifugation and resuspension) after nanoparticle preparation to remove surface-bound drug. 2. Optimize Drug Loading: Reduce the initial drug concentration to ensure it is below the polymer's saturation point. 3. Polymer Selection & Concentration: Use a higher molecular weight polymer or increase the polymer concentration to create a denser nanoparticle matrix. |
| Poor Nanoparticle Stability (Aggregation) | 1. Insufficient surfactant/stabilizer: The concentration of the stabilizing agent may be too low to prevent particle aggregation. 2. Inappropriate zeta potential: A near-neutral surface charge can lead to particle agglomeration due to weak electrostatic repulsion. 3. Changes in storage conditions: Lyophilization or storage in certain buffers can induce aggregation if not optimized. | 1. Surfactant Concentration: Increase the concentration of the surfactant (e.g., Poloxamer 188, PVA) or test different stabilizers. 2. Surface Modification: Incorporate charged lipids or polymers (e.g., DSPE-PEG, chitosan) to increase the magnitude of the zeta potential. 3. Cryoprotectant Use: When lyophilizing, add a cryoprotectant (e.g., trehalose, sucrose) to prevent aggregation upon reconstitution. |
| Inconsistent Particle Size | 1. Inconsistent process parameters: Variations in stirring speed, temperature, or sonication energy can lead to batch-to-batch variability. 2. Poor mixing during formulation: Inefficient mixing of the organic and aqueous phases can result in a broad particle size distribution. | 1. Standardize Protocols: Ensure all process parameters are tightly controlled and documented for each batch. 2. Homogenization/Sonication: Optimize the homogenization or sonication time and power to achieve a monodisperse particle population. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol provides a general method for encapsulating the hydrophobic drug this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188 (as a surfactant)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the chosen organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 5 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 2% w/v PVA in 20 mL deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Immediately after, emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir at room temperature for several hours, or use a rotary evaporator to remove the organic solvent.
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for immediate use, or lyophilize with a cryoprotectant for long-term storage.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to assess the release kinetics of this compound from nanoparticles using a dialysis method.[7][8]
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Tween 80 or Sodium Dodecyl Sulfate (SDS) to maintain sink conditions
-
Dialysis membrane (with a molecular weight cut-off, MWCO, appropriate to retain nanoparticles but allow free drug to pass, e.g., 10-14 kDa)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation of Release Medium: Prepare PBS (pH 7.4) containing a small percentage of a surfactant (e.g., 0.5% w/v Tween 80) to ensure the solubility of the released this compound (maintaining sink conditions).
-
Sample Preparation: Place a known concentration of the this compound-loaded nanoparticle suspension into a dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag into a container with a defined volume of release medium. Place the container in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.[8]
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Cellular Uptake Assay
This protocol describes a method to qualitatively and quantitatively assess the uptake of fluorescently labeled this compound-loaded nanoparticles into cancer cells.[9][10]
Materials:
-
Fluorescently labeled this compound nanoparticles (e.g., encapsulating a fluorescent dye like Coumarin-6 or with a fluorescently tagged polymer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate culture plates (e.g., 6-well plates for flow cytometry, chamber slides for microscopy) and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled this compound nanoparticles at a specific concentration for various time points (e.g., 1, 4, 12, 24 hours).[10] Include an untreated cell group as a negative control.
-
Washing: After the incubation period, wash the cells three times with ice-cold PBS to remove nanoparticles that are not internalized.
-
For Fluorescence Microscopy (Qualitative Analysis):
-
Fix the cells with 4% paraformaldehyde.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope.
-
-
For Flow Cytometry (Quantitative Analysis):
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the nanoparticle uptake.[10]
-
Visualizations
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoformulation Cellular Uptake Assay - Nanomedicine - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Caudatin Handling and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Caudatin in experimental setups.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, presented in a question-and-answer format.
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing a decrease in the bioactivity of my this compound stock solution over time? | Improper storage conditions. | This compound is a C-21 steroid and, like many complex organic molecules, is susceptible to degradation if not stored correctly. Commercial suppliers recommend storing this compound at -20°C for long-term stability, which can be effective for at least four years.[1] For shorter periods, a study has shown stability in plasma and tissue homogenates for at least 30 days at -20°C.[2] Ensure your stock solutions, especially in solvents like DMSO or ethanol (B145695), are stored in airtight containers at -20°C or below. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. |
| My experimental results with this compound are inconsistent. What could be the cause? | Degradation of this compound in the experimental medium. | The stability of this compound can be influenced by the pH, temperature, and composition of your experimental buffer or cell culture medium. While specific data on this compound is limited, related compounds like cardiac glycosides can be sensitive to pH. It is advisable to prepare fresh working solutions from a frozen stock for each experiment. If the experiment runs for an extended period, consider assessing the stability of this compound in your specific medium over that time frame. |
| I suspect my this compound is degrading during my cell-based assay. How can I confirm this? | Instability under incubation conditions (e.g., 37°C, CO2 environment). | You can perform a stability study. Incubate a this compound solution in your cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot and analyze the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS. A decrease in the parent peak area over time would indicate degradation. |
| Are there any solvents I should avoid when working with this compound? | Incompatible solvents leading to degradation. | This compound is reported to be soluble in DMF, DMSO, and ethanol.[1] These are generally considered suitable for preparing stock solutions. However, the long-term stability in these solvents at room temperature is not well-documented. It is best practice to prepare high-concentration stock solutions in anhydrous DMSO or ethanol and store them at -20°C. For aqueous working solutions, prepare them fresh before use. Avoid prolonged exposure of aqueous solutions to light and elevated temperatures. |
| Could the type of labware I'm using affect this compound stability? | Adsorption to plasticware or leaching of contaminants. | While there is no specific data on this compound's interaction with different labware, it is a good general practice to use high-quality, low-binding polypropylene (B1209903) or glass containers for preparing and storing stock solutions. This minimizes the risk of the compound adsorbing to the surface, which could lead to a decrease in the effective concentration. When working with cytotoxic compounds like this compound, ensure all labware is thoroughly clean and free of any residual chemicals that could catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a well-sealed container, protected from light and moisture, at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]
Q2: How should I prepare my this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in a suitable anhydrous solvent such as DMSO or ethanol.[1] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be pH-dependent. A study on its pharmacokinetics showed it to be stable in rat plasma (pH ~7.4) for 48 hours at room temperature.[2] However, for cell culture experiments, it is always best to prepare fresh working dilutions from a frozen stock solution immediately before use.
Q5: How can I detect this compound degradation?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A decrease in the peak area of the parent this compound compound and the appearance of new peaks would indicate the presence of degradation products.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the stability and solubility of this compound.
Table 1: this compound Stability
| Condition | Matrix | Duration | Stability | Reference |
| -20°C | Solid | ≥ 4 years | Stable | [1] |
| Room Temperature | Rat Plasma | 48 hours | Stable | [2] |
| -20°C | Rat Plasma | 30 days | Stable | [2] |
| 3 Freeze-Thaw Cycles | Rat Plasma | N/A | Stable | [2] |
Table 2: this compound Solubility
| Solvent | Concentration | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:7) | 0.12 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, low-binding polypropylene microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Equilibrate the solid this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood, adhering to all safety precautions for handling cytotoxic compounds.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stability in Experimental Medium
Objective: To determine the stability of this compound in a specific aqueous medium over time at a given temperature.
Materials:
-
This compound stock solution (from Protocol 1)
-
Experimental medium (e.g., cell culture medium, buffer)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Sterile, low-binding polypropylene tubes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Prepare a working solution of this compound in the experimental medium at the final concentration used in your experiments.
-
Immediately take a sample (t=0) and store it at -80°C until analysis.
-
Place the remaining solution in an incubator under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution and immediately freeze it at -80°C.
-
After collecting all time-point samples, thaw them and analyze them using a validated HPLC or LC-MS method to quantify the remaining this compound.
-
Plot the concentration or peak area of this compound versus time to determine the degradation rate.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: Simplified diagram of signaling pathways affected by this compound.
Caption: A logical flow for troubleshooting potential this compound degradation.
References
Technical Support Center: Addressing Rapid Caudatin Clearance in Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering rapid clearance of Caudatin in pharmacokinetic studies.
Troubleshooting Guides
Issue 1: Unexpectedly Low Plasma Concentrations of this compound in In Vivo Studies
Possible Cause 1: Rapid Metabolism
This compound, a C-21 steroidal glycoside, is susceptible to rapid metabolism in the liver and other tissues. This can lead to low systemic exposure and a short half-life.
Troubleshooting Steps:
-
Conduct In Vitro Metabolic Stability Assays:
-
Utilize liver microsomes (for Phase I metabolism) and hepatocytes (for Phase I and II metabolism) to determine the intrinsic clearance of this compound.[1][2][3] A high clearance rate in these assays will confirm rapid metabolism as a likely cause.
-
Experimental Protocol: See "Key Experimental Protocols" section below for a detailed methodology.
-
-
Identify Metabolic Pathways:
-
Incubate this compound with specific inhibitors of cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes in liver microsomes to identify the key enzymes responsible for its metabolism.[4][5][6]
-
Common CYP inhibitors to test include ketoconazole (B1673606) (for CYP3A4) and quinidine (B1679956) (for CYP2D6).[4][5]
-
Analyze the formation of metabolites using LC-MS/MS to understand the primary metabolic routes (e.g., hydroxylation, glucuronidation).[7][8]
-
-
Co-administration with Inhibitors (In Vivo):
-
In animal models, co-administer this compound with a known inhibitor of the identified metabolic enzyme (e.g., ketoconazole for CYP3A4) to assess if plasma concentrations increase.[4] This can provide in vivo evidence for the metabolic pathway.
-
Possible Cause 2: Poor Oral Bioavailability
Low aqueous solubility and potential efflux by transporters like P-glycoprotein (P-gp) can limit the absorption of this compound from the gastrointestinal tract.
Troubleshooting Steps:
-
Assess Aqueous Solubility:
-
Determine the solubility of this compound in buffers at different pH values relevant to the gastrointestinal tract.
-
-
Evaluate Intestinal Permeability:
-
Use in vitro models like the Caco-2 cell monolayer assay to assess the permeability of this compound and identify potential involvement of efflux transporters.
-
-
Formulation Strategies:
-
Explore enabling formulations to improve solubility and absorption, such as:
-
Nanocarriers: Liposomes, polymeric nanoparticles, or solid lipid nanoparticles can encapsulate this compound, protecting it from degradation and enhancing its absorption.[9][10]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic compounds like this compound.
-
-
Issue 2: High Variability in Pharmacokinetic Data
Possible Cause: Inter-individual Differences in Metabolism
Genetic polymorphisms in drug-metabolizing enzymes (e.g., CYPs) can lead to significant variability in how different individuals metabolize this compound.[11][12]
Troubleshooting Steps:
-
Genotyping of Animal Models:
-
If using specific inbred strains of animals, be aware of any known differences in their metabolic enzyme profiles.
-
-
Use of Pooled Liver Microsomes:
-
For in vitro studies, using pooled liver microsomes from multiple donors can help to average out inter-individual variability.[2]
-
-
Increase Sample Size:
-
In animal studies, increasing the number of animals per group can help to improve the statistical power and reduce the impact of individual outliers.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical pharmacokinetic profile for this compound in preclinical studies?
A1: Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed and eliminated. Following oral administration, the time to reach maximum plasma concentration (Tmax) is short, and the drug is cleared quickly from the systemic circulation.[13]
Q2: What are the primary strategies to overcome the rapid clearance of this compound?
A2: Several strategies can be employed to address the rapid clearance of this compound:
-
Structural Modification:
-
Prodrug Approach: A prodrug of this compound can be synthesized to improve its physicochemical properties, such as solubility, and to protect it from premature metabolism.[14][15][16][17] The prodrug is then converted to the active this compound in vivo.
-
Glycosylation: Modifying the glycosylation pattern of this compound can impact its pharmacokinetic properties, potentially leading to a longer half-life.[18][19][20][21]
-
-
Advanced Drug Delivery Systems:
-
Co-administration with Enzyme Inhibitors:
Q3: How can I design an experiment to compare the pharmacokinetics of a novel this compound formulation with the free drug?
A3: A parallel-group animal study is recommended.
-
Groups:
-
Control Group: Administer free this compound.
-
Test Group: Administer the novel this compound formulation.
-
-
Administration: Use the same route of administration (e.g., oral gavage) and equivalent doses for both groups.
-
Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Analysis: Analyze the plasma concentrations of this compound using a validated bioanalytical method like UPLC-MS/MS.
-
Data Comparison: Compare the key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, and clearance) between the two groups. An ideal formulation would show a significant increase in AUC and t1/2, and a decrease in clearance compared to the free drug.[23]
Data Presentation
Summarize quantitative data from pharmacokinetic studies in a clear and structured table for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound and its Modified Formulation in Rats Following Oral Administration
| Parameter | Units | Free this compound | This compound Formulation |
| Cmax | ng/mL | Value | Value |
| Tmax | h | Value | Value |
| AUC(0-t) | ng·h/mL | Value | Value |
| AUC(0-inf) | ng·h/mL | Value | Value |
| t1/2 | h | Value | Value |
| CL/F | L/h/kg | Value | Value |
Data should be presented as mean ± standard deviation.
Key Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
This protocol is adapted from a validated method for the determination of this compound in rat plasma.
1. Sample Preparation:
- Thaw frozen plasma samples at room temperature.
- To 100 µL of plasma, add 200 µL of an internal standard (IS) solution (e.g., carbamazepine (B1668303) in acetonitrile).
- Vortex the mixture for 30 seconds.
- Centrifuge at 13,000 x g for 10 minutes.
- Inject an aliquot of the supernatant into the UPLC-MS/MS system.
2. Chromatographic Conditions:
- Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).
- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for this compound and the IS.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing Phase I metabolism.[1][2][24]
1. Incubation Mixture Preparation:
- Prepare a solution of this compound in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).
- In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), phosphate (B84403) buffer (pH 7.4), and the this compound solution.
- Pre-incubate the mixture at 37°C for 5 minutes.
2. Reaction Initiation and Sampling:
- Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Stop the reaction in each aliquot by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
3. Sample Processing and Analysis:
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural logarithm of the percentage of remaining this compound against time.
- Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Caption: Experimental workflows for in vivo pharmacokinetic and in vitro metabolic stability studies.
Caption: Putative metabolic pathways for this compound involving Phase I and Phase II enzymes.
Caption: A logical workflow for troubleshooting and addressing the rapid clearance of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 6. Drug-Drug Interaction Studies to Evaluate the Effect of Inhibition of UGT1A1 and CYP3A4 and Induction of CYP3A4 on the Pharmacokinetics of Tropifexor in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucuronidation - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic behaviors of soft nanoparticulate formulations of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 17. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycosylation Impact Pharmacokinetics → Area → Sustainability [esg.sustainability-directory.com]
- 19. Antibody glycosylation and its impact on the pharmacokinetics and pharmacodynamics of monoclonal antibodies and Fc-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of N-Linked Glycosylation on Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytochrome P450 drug interactions with statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of Nanotechnology-Based Formulations in Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
Caudatin in Cancer Therapy: A Comparative Guide to C21 Steroidal Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
C21 steroidal glycosides, a class of naturally occurring compounds, have garnered significant attention in oncology research for their potent anticancer activities. Among these, Caudatin, primarily isolated from plants of the Cynanchum genus, has emerged as a promising therapeutic candidate.[1] This guide provides a comprehensive comparison of this compound with other notable C21 steroidal glycosides, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental data supporting their potential in cancer therapy.
Comparative Analysis of Anticancer Activity
This compound exerts its anticancer effects through a multi-targeted approach, influencing various cellular processes from proliferation and apoptosis to metastasis and glycolysis.[1][2] A comparative overview of its activity against other C21 steroidal glycosides reveals both shared mechanisms and unique properties.
Cytotoxicity Profile
The in vitro cytotoxic activity of this compound and other selected C21 steroidal glycosides has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | SMMC-7721 (Hepatocellular Carcinoma) | 24.95 | [2] |
| MCF-7 (Breast Cancer) | 65.82 | [2] | |
| HeLa (Cervical Cancer) | 247.54 | [2] | |
| H1299 (Non-small Cell Lung Cancer) | 44.68 | [3] | |
| H520 (Non-small Cell Lung Cancer) | 69.37 | [3] | |
| U2OS (Osteosarcoma) | 25, 50, 100 (dose-dependent inhibition) | ||
| MG63 (Osteosarcoma) | 25, 50, 100 (dose-dependent inhibition) | ||
| Dioscin | MDA-MB-231 (Breast Cancer) | 3.23 (72h) | |
| MCF-7 (Breast Cancer) | 2.50 (72h) | ||
| U251 (Glioblastoma) | 1.172 (48h) | ||
| Marsdenialongise A | AGS (Gastric Cancer) | 5.69 (48h) | [4] |
| Wilforlide A | PC3-TxR (Prostate Cancer) | >1000 (alone), 48.5 (with Docetaxel) | [5] |
| Kidjoranin derivative (4a) | MCF-7 (Breast Cancer) | 3.02 - 4.48 | [6] |
| HCT-116 (Colon Cancer) | 3.02 - 4.48 | [6] | |
| HeLa (Cervical Cancer) | 3.02 - 4.48 | [6] | |
| HepG2 (Hepatocellular Carcinoma) | 3.02 - 4.48 | [6] |
Mechanisms of Action: A Comparative Overview
| Mechanism | This compound | Dioscin | Wilforlide A | Marsdenialongise A |
| Apoptosis Induction | Yes (Caspase-dependent)[1][2] | Yes (Mitochondrial pathway) | Yes (Caspase-3 mediated)[1] | Yes[4] |
| Cell Cycle Arrest | Yes (G0/G1 and G2/M phase)[5][7] | Yes | Yes | Yes[4] |
| Wnt/β-catenin Pathway | Inhibition[2] | |||
| NF-κB Pathway | Inhibition[2] | Inhibition[1] | ||
| PI3K/AKT Pathway | Inhibition[2] | Inhibition | ||
| Raf/MEK/ERK Pathway | Inhibition[3] | |||
| ROS Production | Yes[2] | Yes[1] | Yes[4] |
Signaling Pathways and Molecular Mechanisms
This compound's efficacy is rooted in its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.
This compound's Impact on Key Signaling Cascades
This compound has been shown to inhibit the Wnt/β-catenin pathway, leading to decreased expression of downstream targets like Cyclin D1 and c-Myc, which are crucial for cancer cell proliferation.[2] It also suppresses the NF-κB and PI3K/AKT/mTOR signaling pathways, both central to cancer cell survival, growth, and proliferation.[2][8] Furthermore, in non-small cell lung cancer, this compound has been demonstrated to block the Raf/MEK/ERK pathway.[3]
Comparative Mechanisms of Other C21 Steroidal Glycosides
-
Dioscin: This glycoside induces apoptosis through the mitochondrial pathway and can arrest the cell cycle. It is also known to modulate the p38 MAPK and AKT/mTOR signaling pathways.
-
Wilforlide A: It has been shown to induce apoptosis via caspase-3 activation and inhibit the NF-κB signaling pathway.[1] It also increases the production of reactive oxygen species (ROS).[1]
-
Marsdenialongise A: This compound induces both apoptosis and cell cycle arrest, with its activity linked to the generation of ROS.[4]
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of the anticancer effects of C21 steroidal glycosides.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Detailed Method:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the C21 steroidal glycoside and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[9][10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Method:
-
Cell Treatment: Treat cells with the desired concentrations of the C21 steroidal glycoside for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4][11][12]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the signaling pathways affected by the C21 steroidal glycosides.
Workflow:
Detailed Method:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound stands out as a C21 steroidal glycoside with significant potential for cancer therapy, largely due to its ability to modulate a wide array of oncogenic signaling pathways. While other C21 steroidal glycosides like Dioscin, Wilforlide A, and Marsdenialongise A also exhibit potent anticancer activities, often through the induction of apoptosis and cell cycle arrest, this compound's well-documented inhibitory effects on the Wnt/β-catenin, PI3K/AKT, and Raf/MEK/ERK pathways highlight its potential for a broad-spectrum antineoplastic activity. Further comparative studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic potential of this compound and other promising C21 steroidal glycosides and to identify the most effective candidates for clinical development. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations in this exciting field of cancer research.
References
- 1. The Synergic Inhibition of Wilforlide A With Cisplatin in Lung Cancer Is Mediated Through Caspase-3 and NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of Marsdenialongise A, a new C21 steroidal glycoside isolated from Marsdenia longipes W.T. Wang (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β‐ca… [ouci.dntb.gov.ua]
- 6. Design and synthesis of kidjoranin neoglycoside derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Human Glioma Cells Growth Through Triggering DNA Damage-Mediated Cell Cycle Arrest [ouci.dntb.gov.ua]
- 8. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]
- 9. Anticancer effect of icaritin inhibits cell growth of colon cancer through reactive oxygen species, Bcl-2 and cyclin D1/E signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Caudatin in Specific Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular targets and anti-cancer efficacy of Caudatin, a C21 steroidal glycoside, against various cancer types. We present a compilation of experimental data to objectively assess its performance relative to established chemotherapeutic agents. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.
Overview of this compound's Anti-Cancer Activity
This compound, isolated from the roots of Cynanchum auriculatum, has demonstrated significant anti-tumor effects across a range of cancer cell lines.[1] Its mechanisms of action are multi-faceted, primarily involving the modulation of critical signaling pathways that govern cell proliferation, survival, metastasis, and metabolism. This guide focuses on the validated molecular targets of this compound in non-small cell lung cancer, hepatocellular carcinoma, gastric cancer, and osteosarcoma, offering a comparative analysis with standard-of-care chemotherapeutics.
Comparative Efficacy of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and commonly used chemotherapeutic drugs in various cancer cell lines. This data provides a quantitative comparison of their cytotoxic effects.
Table 1: Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Compound | IC50 (µM) | Reference |
| H1299 | This compound | 44.68 | [1] |
| H520 | This compound | 69.37 | [1] |
| U2OS | Cisplatin | 8.94 | [2] |
| 143B | Cisplatin | 10.48 | [2] |
Table 2: Hepatocellular Carcinoma (HCC)
| Cell Line | Compound | IC50 (µM) | Reference |
| HepG2 | This compound | ~10.1 | [3] |
| Huh7 | This compound | ~7.6 | [3] |
| HepG2 | Sorafenib | ~2-3x lower than low-FGL1 expressing cells | [4] |
| Huh7 | Sorafenib | ~6 | [5] |
Table 3: Gastric Cancer
| Cell Line | Compound | IC50 (µM) | Reference |
| SGC-7901 | This compound | Data not available | |
| AGS | This compound | Data not available | |
| SGC-7901 | 5-Fluorouracil | 4.51 | [6][7] |
| AGS | 5-Fluorouracil | ~45.90 (24h) | [8] |
Table 4: Osteosarcoma
| Cell Line | Compound | IC50 (µM) | Reference |
| U2OS | This compound | Data not available | |
| MG63 | This compound | Data not available | |
| U2OS | Doxorubicin | <0.14 | [5] |
| MG63 | Doxorubicin | ~0.4969 (ng/ml) | [7] |
Validated Molecular Targets and Signaling Pathways
This compound exerts its anti-cancer effects by targeting several key signaling pathways. The diagrams below illustrate the primary pathways modulated by this compound.
Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently dysregulated in many cancers.[9][10] By promoting the degradation of β-catenin, this compound prevents its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation and survival.
Raf/MEK/ERK Signaling Pathway
In non-small cell lung cancer, this compound has been found to inactivate the Raf/MEK/ERK pathway, a critical signaling cascade for cell proliferation and survival.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other compounds on cancer cell lines.
Protocol Details:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 104 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or the comparative drug for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Expression
This protocol is used to detect the expression levels of specific proteins in the signaling pathways affected by this compound.
Protocol Details:
-
Cell Lysis: Treat cells with this compound at the desired concentration and time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
Protocol Details:
-
Chamber Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Cell Seeding: Seed cancer cells (5 x 104 cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing 10% FBS as a chemoattractant to the lower chamber. Add this compound at various concentrations to the upper chamber.
-
Incubation: Incubate the plate for 24 hours to allow for cell migration.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Tumor Model
This protocol is used to assess the anti-tumor efficacy of this compound in a living organism.
Protocol Details:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 106 H1299 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 50 mg/kg/day, intraperitoneally) or vehicle control for a specified period.[1]
-
Tumor Measurement: Measure the tumor volume every few days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion
The compiled data and experimental evidence strongly suggest that this compound is a promising anti-cancer agent with multiple molecular targets. Its ability to modulate key oncogenic signaling pathways, such as Wnt/β-catenin and Raf/MEK/ERK, provides a strong rationale for its further development. The comparative efficacy data, while still emerging, indicates that this compound's potency is within a relevant range when compared to some standard chemotherapeutic drugs. The provided experimental protocols offer a foundation for researchers to further validate and expand upon these findings, ultimately paving the way for potential clinical applications of this compound in cancer therapy.
References
- 1. Natural-like Chalcones with Antitumor Activity on Human MG63 Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin selects for stem-like cells in osteosarcoma by activating Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. Hypoxia–Induced Cytotoxic Drug Resistance in Osteosarcoma Is Independent of HIF-1Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis of human gastric carcinoma SGC-7901 cell line by 5, 7-dihydroxy-8-nitrochrysin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis of human gastric carcinoma SGC-7901 cell line by 5, 7-dihydroxy-8-nitrochrysin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Caudatin vs. Cisplatin: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of caudatin, a C-21 steroidal glycoside, and cisplatin (B142131), a widely used chemotherapeutic agent. The following sections detail their mechanisms of action, present available cytotoxicity data, and outline the experimental protocols used to generate this data.
Introduction
This compound is a natural compound isolated from the root of Cynanchum auriculatum, a plant used in traditional Chinese medicine. It has demonstrated significant anti-tumor activity in various cancer cell lines. Cisplatin is a platinum-based drug that has been a cornerstone of cancer therapy for decades, effective against a wide range of solid tumors. This guide aims to provide a comparative overview of their cytotoxic effects to inform further research and drug development.
Mechanisms of Cytotoxicity
This compound and cisplatin induce cancer cell death through distinct signaling pathways. While both ultimately lead to apoptosis, their initial cellular targets and downstream signaling cascades differ significantly.
This compound's Pro-Apoptotic Pathways
This compound's cytotoxic effects are primarily mediated through the induction of apoptosis via intrinsic and extrinsic pathways. Key mechanisms include:
-
Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[1]
-
Reactive Oxygen Species (ROS) Generation: The compound induces the production of ROS, which in turn triggers apoptotic signaling.[1]
-
Caspase Activation: It activates a cascade of caspases, including caspase-3, -7, and -9, which are key executioners of apoptosis.[1][2]
-
Modulation of Signaling Pathways: this compound has been shown to influence several signaling pathways involved in cell survival and proliferation, including:
-
TNFAIP1/NF-κB Pathway: this compound can upregulate Tumor Necrosis Factor, Alpha-Induced Protein 1 (TNFAIP1), leading to the downregulation of the pro-survival NF-κB pathway.[3]
-
Wnt/β-catenin Pathway: It can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4][5]
-
MAPK Pathway: this compound can induce the phosphorylation of ERK and JNK, members of the Mitogen-Activated Protein Kinase (MAPK) family, which are involved in apoptosis.[2]
-
Cisplatin's DNA Damage-Induced Apoptosis
Cisplatin's primary mode of action is the formation of DNA adducts, which triggers a DNA damage response that ultimately leads to apoptosis.[6][7] Key aspects of its mechanism include:
-
DNA Adduct Formation: Cisplatin crosslinks with purine (B94841) bases on the DNA, primarily forming 1,2-intrastrand adducts, which distort the DNA structure and interfere with replication and transcription.[7]
-
Activation of Damage Sensors: The DNA damage is recognized by sensor proteins such as ATR (Ataxia Telangiectasia and Rad3-related).[6][8]
-
p53 and MAPK Signaling: This recognition activates downstream signaling pathways, including the p53 tumor suppressor pathway and various MAPK pathways.[6][8][9]
-
Intrinsic Apoptotic Pathway: The signaling cascade converges on the mitochondria, leading to the release of cytochrome c and the activation of caspases, culminating in apoptosis.[8][10][11]
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and cisplatin in various cancer cell lines as reported in the literature.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell line passage number, incubation time, and assay method can significantly influence the results.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | H1299 | Non-small cell lung cancer | 44.68 | 24 |
| This compound | H520 | Non-small cell lung cancer | 69.37 | 24 |
| Cisplatin | A2780 | Ovarian Cancer | 10.41 | 24 |
| Cisplatin | ACRP (Cisplatin-resistant) | Ovarian Cancer | 35.92 | 24 |
| Cisplatin | OVCAR3 | Ovarian Cancer | 43.52 | 24 |
| Cisplatin | BxPC-3 | Pancreatic Ductal Adenocarcinoma | 5.96 | 48 |
| Cisplatin | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 7.36 | 48 |
| Cisplatin | YAPC | Pancreatic Ductal Adenocarcinoma | 56.7 | 48 |
| Cisplatin | PANC-1 | Pancreatic Ductal Adenocarcinoma | 100 | 48 |
| Cisplatin | 5637 | Bladder Cancer | 1.1 | 48 |
| Cisplatin | HT-1376 | Bladder Cancer | 2.75 | 48 |
| Cisplatin | A431 | Cervix Squamous Carcinoma | 0.19 | Not Specified |
| Cisplatin | 2008 | Ovarian Carcinoma | 0.78 | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and cisplatin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or cisplatin) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways activated by this compound and cisplatin, as well as a general workflow for cytotoxicity testing.
Signaling Pathway Diagrams
Caption: this compound-induced apoptotic signaling pathways.
Caption: Cisplatin-induced apoptotic signaling pathways.
Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity assessment.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. broadpharm.com [broadpharm.com]
Efficacy of Caudatin in Drug-Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant obstacle in the clinical management of cancer, leading to treatment failure and disease recurrence. Natural compounds are a promising source of novel therapeutic agents that can overcome chemoresistance. Caudatin, a C21 steroidal glycoside isolated from the roots of Cynanchum auriculatum, has demonstrated potent anti-cancer activities in various cancer types. This guide provides a comparative analysis of the efficacy of this compound, with a focus on its potential to combat drug-resistant cancer cell lines, supported by experimental data and detailed methodologies.
Data Presentation: Efficacy of this compound and Characterization of Drug Resistance
While direct comparative studies of this compound in isogenic drug-sensitive and drug-resistant cancer cell lines are emerging, existing data on its potent cytotoxicity in various cancer cell lines, coupled with the characteristics of established drug-resistant models, provide a strong rationale for its investigation as a potential agent to overcome chemoresistance.
Table 1: Cytotoxic Efficacy (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| H1299 | Non-Small Cell Lung Cancer | 44.68 | [1] |
| H520 | Non-Small Cell Lung Cancer | 69.37 | [1] |
| U2OS | Osteosarcoma | Not explicitly stated, but effective at 25, 50, and 100 µM | [2] |
| MG63 | Osteosarcoma | Not explicitly stated, but effective at 25, 50, and 100 µM | [2] |
| HeLa | Cervical Carcinoma | Not explicitly stated, but effective | [3] |
| HEC-1A | Endometrial Carcinoma | Not explicitly stated, but effective | [3] |
| SMMC-7721 | Hepatoma | Not explicitly stated, but effective | [4] |
Table 2: Characterization of Common Drug-Resistant Cancer Cell Line Models
| Cell Line Pair | Drug of Resistance | IC50 in Sensitive Parent Line (µM) | IC50 in Resistant Line (µM) | Fold Resistance |
| A549 vs. A549/DDP | Cisplatin (B142131) | ~6.14 - 9.9 | ~43.01 - 49.39 | ~5 - 7 |
| MCF-7 vs. MCF-7/ADR | Doxorubicin | ~3.09 - 4.5 | ~13.2 - 213.2 | ~4 - 47 |
The data in Table 2 clearly demonstrates the significant resistance developed by the A549/DDP and MCF-7/ADR cell lines to cisplatin and doxorubicin, respectively. These cell lines serve as crucial models for studying mechanisms of drug resistance and for evaluating the efficacy of novel compounds like this compound to overcome it. The potent low-micromolar IC50 values of this compound in other cancer cell lines (Table 1) suggest its potential for efficacy in these resistant models.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer and are implicated in the development of drug resistance.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers and is linked to chemoresistance. This compound has been shown to inhibit this pathway by downregulating the expression of β-catenin and its downstream targets, Cyclin D1 and c-Myc[2]. This inhibition can lead to decreased cancer cell proliferation and may re-sensitize resistant cells to conventional chemotherapies.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK (MAPK) pathway is another critical regulator of cell growth and survival. Its constitutive activation is common in many cancers and contributes to drug resistance. Studies have shown that this compound can inactivate the Raf/MEK/ERK pathway, leading to the suppression of cancer cell proliferation, stemness, and glycolysis[1].
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Invasion Assay (Transwell Assay)
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24 to 48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
Experimental Workflow for Evaluating this compound in Drug-Resistant Cells
The following workflow outlines a typical experimental design to compare the efficacy of this compound in drug-sensitive and drug-resistant cancer cell lines.
References
- 1. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Caudatin's Effect on Different Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caudatin, a C21 steroidal glycoside isolated from the roots of Cynanchum auriculatum, has demonstrated significant anti-cancer and anti-inflammatory properties. Its therapeutic potential stems from its ability to modulate multiple intracellular signaling pathways, thereby influencing cell proliferation, apoptosis, and inflammatory responses. This guide provides a comparative analysis of this compound's effects on various key signaling pathways, supported by experimental data, to aid researchers in understanding its mechanism of action and potential applications in drug development.
Data Presentation: Quantitative Effects of this compound on Cell Viability and Protein Expression
The following tables summarize the quantitative effects of this compound on different cancer cell lines and its impact on the expression of key proteins within various signaling pathways.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H1299 | Non-small cell lung cancer | 44.68 | [1] |
| H520 | Non-small cell lung cancer | 69.37 | [1] |
| U2OS | Osteosarcoma | Not specified, but dose-dependent inhibition observed between 15-150 µM | [2] |
| MG63 | Osteosarcoma | Not specified, but dose-dependent inhibition observed between 15-150 µM | [2] |
| HeLa | Cervical carcinoma | Not specified, but inhibition of proliferation observed | [3] |
| HEC-1A | Endometrial carcinoma | Not specified, but inhibition of proliferation observed | [3] |
| SMMC-7721 | Hepatoma | Not specified, but dose- and time-dependent inhibition observed | [4][5] |
| A549 | Alveolar basal epithelial carcinoma | Not specified, but dose-dependent inhibition observed | [6] |
| AGS | Gastric carcinoma | Not specified, but dose- and time-dependent inhibition observed | [7] |
| U251 | Glioma | Not specified, but dose- and time-dependent inhibition observed | [8] |
| U87 | Glioma | Not specified, but dose- and time-dependent inhibition observed | [8] |
Table 2: Quantitative Effects of this compound on Key Signaling Pathway Proteins
| Signaling Pathway | Protein | Cell Line | This compound Concentration (µM) | Effect | Citation |
| Wnt/β-catenin | β-catenin | U2OS, MG63 | 100 | Markedly reduced expression | [2] |
| Cyclin D1 | U2OS, MG63 | 100 | Markedly reduced expression | [2] | |
| c-Myc | U2OS, MG63 | 100 | Markedly reduced expression | [2] | |
| β-catenin | SMMC-7721 | Not specified | Significantly downregulated | [4] | |
| GSK3β | SMMC-7721 | Not specified | Significant decrease | [4] | |
| MAPK (JNK) | p-JNK | HMC-1 | 50 | ~98% decline in phosphorylation | [9] |
| NF-κB | Nuclear NF-κB (p65) | HMC-1 | 50 | ~94% reduction in nuclear translocation | [9] |
| Raf/MEK/ERK | p-Raf, p-MEK1/2, p-ERK1/2 | H1299 | 100 | Decreased to 20-25% of control | [1] |
Analysis of this compound's Impact on Major Signaling Pathways
This compound exerts its biological effects by targeting several critical signaling cascades. Below is a comparative analysis of its mechanism of action on the Wnt/β-catenin, NF-κB, and MAPK/ERK pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway. In osteosarcoma and human hepatoma cells, treatment with this compound leads to a significant downregulation of β-catenin and its downstream targets, including Cyclin D1 and c-Myc, which are critical for cell proliferation.[2][4] This inhibition of the Wnt/β-catenin signaling cascade is a key mechanism behind this compound's anti-proliferative and pro-apoptotic effects in these cancers.[5][7]
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in regulating immune and inflammatory responses. Chronic activation of this pathway is linked to various inflammatory diseases and cancers. This compound effectively suppresses the NF-κB pathway in activated human mast cells.[9][10] It achieves this by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9] This leads to a significant reduction in the secretion of pro-inflammatory cytokines. In uterine cancer, this compound upregulates TNFAIP1, which subsequently inhibits NF-κB activity, leading to apoptosis.[3]
MAPK/ERK and MAPK/JNK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in transducing extracellular signals to intracellular responses, controlling cell proliferation, differentiation, and apoptosis. This compound exhibits differential effects on MAPK subfamilies. In inflammatory models, this compound specifically inhibits the phosphorylation of JNK without affecting ERK or p38 phosphorylation.[9] In contrast, in non-small cell lung cancer cells, this compound has been shown to inactivate the Raf/MEK/ERK pathway, leading to reduced proliferation and glycolysis.[1] This suggests that this compound's effect on the MAPK pathways may be cell-type specific. In HepG2 cells, this compound induces phosphorylation of both ERK and JNK, which is associated with apoptosis.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., U2OS, MG63, H1299, H520) in 96-well plates at a density of 1 x 10⁴ cells/well.[2]
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 15, 25, 50, 100, 150 µM) for 24, 48, or 72 hours.[1][2]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using dose-response curve analysis.
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative or positive).
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations and durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-JNK, p-ERK, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow.
Caption: A general workflow for studying the effects of this compound.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Caption: this compound inhibits the Raf/MEK/ERK signaling pathway.
References
- 1. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound inhibits human hepatoma cell growth and metastasis through modulation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces caspase-dependent apoptosis in human glioma cells with involvement of mitochondrial dysfunction and reactive oxygen species generation | Semantic Scholar [semanticscholar.org]
- 9. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Caudatin's In Vivo Anti-Tumor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caudatin, a C-21 steroidal glycoside isolated from the roots of Cynanchum bungei Decne, has demonstrated significant anti-tumor activities in various preclinical in vivo models.[1][2] This guide provides a comparative overview of its efficacy across different cancer types, detailing the experimental data and methodologies, and visualizing the key signaling pathways involved in its mechanism of action.
Comparative Anti-Tumor Efficacy of this compound
This compound's anti-tumor effects have been validated in several rodent models of cancer, demonstrating its potential as a therapeutic agent. The following table summarizes the quantitative outcomes from these in vivo studies.
| Cancer Type | Animal Model | Treatment Group & Dosage | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) | Diethylnitrosamine (DEN)-induced HCC in rats | This compound (50 mg/kg) | Significantly reduced the number and size of tumor nodules.[1][2] Alleviated inflammatory foci and decreased levels of pro-inflammatory cytokines.[1][2] Downregulated the expression of ERS chaperones and the proliferation marker Ki-67.[1][2] | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 cell subcutaneous xenograft in nude mice | This compound (50 mg/kg) | Effectively suppressed tumor volume and weight.[3] Induced more obvious cell apoptosis in tumor tissues.[3] Decreased the expression of Ki-67, SOX2, OCT4, Nanog, HK2, and LDHA.[3] | [3] |
| Osteosarcoma (OS) | MG63 cell xenograft in nude mice | This compound (50 mg/kg, every three days) | Significantly reduced tumor volume and weight.[4] Largely reduced the expression of the proliferation marker Ki-67.[4] | [4] |
| Glioma | U251 cell xenograft in nude mice | This compound | Significantly inhibited tumor growth by decreasing tumor volume and weight.[5] Reduced Ki-67 expression, indicating inhibition of proliferation.[5] Demonstrated anti-angiogenic effects in vivo.[5] | [5] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of HCC: Rats were administered diethylnitrosamine (DEN) to induce hepatocellular carcinoma.
-
Treatment: A cohort of DEN-induced HCC rats was treated with this compound at a dosage of 50 mg/kg.
-
Tumor Monitoring: Tumor nodules in the liver were monitored using T2-/T1-weighted magnetic resonance imaging (MRI).
-
Analysis: At the end of the study, serum levels of biochemical markers for hepatic injury (e.g., ALT, AST, TBIL) were measured. Liver tissues were collected for immunohistochemistry (IHC) to analyze the expression of proteins like Ki-67 and endoplasmic reticulum stress (ERS) chaperones. Western blot and RT-qPCR were also used to assess protein and gene expression levels.[1][2]
Subcutaneous Xenograft Models in Nude Mice (NSCLC and Osteosarcoma)
-
Animal Model: Immunodeficient BALB/c nude mice (4-6 weeks old).
-
Cell Lines: H1299 cells for Non-Small Cell Lung Cancer[3] and MG63 cells for Osteosarcoma.[4]
-
Tumor Implantation: 5 x 10^6 cells were injected subcutaneously into the mice.
-
Treatment:
-
Tumor Measurement: Tumor volume was recorded regularly using a caliper and calculated using the formula: V = 0.5 × length × width².
-
Endpoint Analysis: After a defined period, mice were euthanized, and tumors were excised and weighed. Tumor tissues were subjected to hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry for markers like Ki-67.[3][4]
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several critical signaling pathways.
Wnt/β-Catenin Signaling Pathway
In osteosarcoma and hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[4][6] This inhibition leads to the downregulation of downstream targets like Cyclin D1 and c-Myc, which are crucial for cell proliferation.[6]
Caption: this compound inhibits the Wnt/β-catenin pathway.
Raf/MEK/ERK Signaling Pathway
In non-small cell lung cancer, this compound has been found to inactivate the Raf/MEK/ERK pathway.[3][7] This pathway is a key regulator of cell proliferation, differentiation, and survival.
Caption: this compound's inhibition of the Raf/MEK/ERK pathway.
GSK3β/β-catenin Signaling Pathway
This compound has been shown to inhibit carcinomic human alveolar basal epithelial cell growth and angiogenesis by targeting the GSK3β/β-catenin pathway and suppressing VEGF production.[8][9]
Caption: this compound's modulation of GSK3β/β-catenin and VEGF.
Comparison with Other Natural Compounds
While direct comparative in vivo studies are limited, this compound's mechanisms of action align with those of other well-studied anti-cancer natural compounds. For instance, like Curcumin and Resveratrol, this compound modulates key signaling pathways involved in cell proliferation and survival.[10][11] Many natural compounds, including this compound, exhibit multi-target effects, which can be advantageous in overcoming the complexity and heterogeneity of cancer.[10][11] However, this compound's specific effects on the endoplasmic reticulum stress response in HCC provide a distinct mechanism of action.[1][2] Further research is warranted to conduct head-to-head comparisons of this compound with other natural compounds or standard chemotherapeutic agents to fully elucidate its therapeutic potential.
Experimental Workflow
The general workflow for evaluating the in vivo anti-tumor efficacy of this compound is as follows:
Caption: General workflow for in vivo validation.
References
- 1. Anticancer effect of this compound in diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of this compound in diethylnitrosamine‑induced hepatocarcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β‐catenin pathway | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The function of natural compounds in important anticancer mechanisms [frontiersin.org]
Unveiling Caudatin's Multi-Faceted Assault on Cancer: A Cross-Cell Line Comparison
A comprehensive analysis of the steroidal glycoside Caudatin reveals a consistent and potent anti-cancer mechanism across various cancer cell lines, primarily driven by the induction of apoptosis and cell cycle arrest. This guide provides a comparative overview of its effects on hepatocellular carcinoma, gastric cancer, uterine cancer, and non-small cell lung cancer, supported by experimental data and detailed protocols for researchers.
This compound, a C-21 steroidal glycoside, has demonstrated significant anti-proliferative effects in a range of cancer cell types.[1] Its mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[2][3] This is achieved through the modulation of several key signaling pathways, most notably the Wnt/β-catenin and Raf/MEK/ERK pathways.[1][4] This guide synthesizes findings from multiple studies to provide a clear comparison of this compound's efficacy and molecular action across different cancer cell lines.
Comparative Efficacy of this compound Across Cancer Cell Lines
The inhibitory concentration (IC50) values of this compound vary across different cancer cell lines, indicating differential sensitivity to the compound. Notably, this compound exhibits relatively low cytotoxicity to normal cells.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective concentrations are discussed. | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly stated, but effective concentrations are discussed. | [1][5] |
| MCF-7 | Breast Carcinoma | 3.11 - 44.68 (range across various lines) | [1] |
| A549 | Lung Carcinoma | 3.11 - 44.68 (range across various lines) | [1] |
| H1299 | Non-Small Cell Lung Cancer | 44.68 | [4] |
| H520 | Non-Small Cell Lung Cancer | 69.37 | [4] |
| AGS | Gastric Carcinoma | Not explicitly stated, but dose-dependent inhibition is shown. | [3] |
| HeLa | Cervical Carcinoma | Not explicitly stated, but effective concentrations are discussed. | [6] |
| HEC-1A | Endometrial Carcinoma | Not explicitly stated, but effective concentrations are discussed. | [6] |
Mechanism of Action: A Two-Pronged Attack
This compound's anti-cancer activity is primarily attributed to its ability to induce apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound triggers caspase-dependent apoptosis through the intrinsic mitochondrial pathway.[1] This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of a cascade of caspases, including caspase-3, -8, and -9, ultimately leading to the cleavage of Poly(ADP-Ribose) Polymerase (PARP) and cell death.[2][3] In human uterine cancer cells, this compound was also found to target the TNFAIP1/NF-κB and cytochrome c/caspase signaling pathways to suppress tumor progression.[6]
Cell Cycle Arrest
This compound effectively halts the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, depending on the cell line.[2][3][5] In HepG2 cells, it induces G0/G1 arrest by decreasing the expression of cyclin D1 and increasing the levels of p21 and p53.[2] Similarly, in gastric cancer cells, this compound induces G0/G1 arrest by downregulating CDK2 and increasing p21 expression.[3] In contrast, in SMMC-7721 human hepatoma cells, this compound treatment leads to cell cycle arrest in the G2 phase.[5]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several critical signaling pathways involved in cell proliferation, survival, and metastasis.
Wnt/β-catenin Signaling Pathway
A primary mechanism of this compound's action is the inhibition of the Wnt/β-catenin signaling pathway.[1][3] It has been shown to induce a reduction in β-catenin expression, which is due to proteasome-mediated degradation.[3] This downregulation of β-catenin leads to a decrease in its downstream targets, including cyclin D1 and c-Myc, which are crucial for cell proliferation.[3] In osteosarcoma cells, this compound's inhibition of cell proliferation and invasion was also linked to the downregulation of β-catenin and its downstream effectors.[1]
Raf/MEK/ERK Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to block cell proliferation, stemness, and glycolysis by inactivating the Raf/MEK/ERK pathway.[4] Treatment with this compound led to a decrease in the phosphorylation of Raf, MEK1/2, and ERK1/2.[4] The Raf/MEK/ERK pathway is a critical signaling cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis.[4]
Other Implicated Pathways
Studies have also indicated this compound's influence on other signaling pathways. In HepG2 cells, the activation of ERK and JNK may be involved in this compound-induced apoptosis.[2] Furthermore, in activated HMC-1 human mast cells, this compound was found to suppress inflammatory reactions by inhibiting the JNK/AP-1/NF-κB/caspase-1 pathways.[7]
Visualizing this compound's Mechanism of Action
To better understand the complex interactions involved in this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: this compound-induced intrinsic apoptosis pathway.
Figure 2: this compound's impact on cell cycle regulation.
Figure 3: Inhibition of the Wnt/β-catenin pathway by this compound.
Figure 4: General experimental workflow for assessing this compound's effects.
Detailed Experimental Protocols
For researchers looking to validate or build upon these findings, the following are generalized protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, β-catenin, p-ERK, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates inflammatory reaction by suppressing JNK/AP-1/NF-κB/caspase-1 pathways in activated HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Caudatin and Other Natural Compounds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast arsenal (B13267) of natural compounds. Among these, Caudatin, a C21 steroidal glycoside, has emerged as a promising candidate, exhibiting potent anti-cancer activities. This guide provides an objective, data-driven comparison of this compound with other well-studied natural compounds that share similar mechanisms of action, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a natural compound isolated from plants of the Cynanchum genus.[1] It has demonstrated a range of pharmacological effects, including anti-inflammatory, neuroprotective, and most notably, anticancer activities.[1][2] Its therapeutic potential in oncology is attributed to its ability to modulate multiple critical signaling pathways, induce apoptosis, and inhibit metastasis.[1][3]
Mechanism of Action: A Multi-Targeted Approach
This compound's anti-cancer efficacy stems from its ability to interfere with several key signaling pathways that are often dysregulated in cancer. These include:
-
Wnt/β-catenin Pathway: this compound has been shown to inhibit this pathway, which is crucial for cancer cell proliferation and invasion, by downregulating β-catenin and its downstream targets like Cyclin D1 and c-Myc.[1][3][4]
-
NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. This compound exerts anti-inflammatory and pro-apoptotic effects by inhibiting NF-κB signaling.[1]
-
PI3K/AKT Pathway: A central pathway for cell growth, proliferation, and survival, the PI3K/AKT pathway is another target of this compound.[1]
-
Raf/MEK/ERK Pathway: this compound has been found to block the proliferation, stemness, and glycolysis of non-small cell lung cancer cells by inactivating the Raf/MEK/ERK pathway.[5]
-
Apoptosis Induction: this compound triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can induce ROS-mediated mitochondrial dysfunction and upregulate death receptor 5 (DR5).[1]
Head-to-Head Comparison: this compound vs. Other Natural Compounds
To provide a clear perspective on this compound's potency, this section compares its in vitro cytotoxic activity with other natural compounds that modulate similar signaling pathways. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), primarily from studies on non-small cell lung cancer (A549, H1299) and osteosarcoma (U2OS, MG63) cell lines, which are common models in this compound research.
Table 1: Comparative Cytotoxicity (IC50) in Non-Small Cell Lung Cancer Cell Lines (A549 & H1299)
| Compound | A549 IC50 (µM) | H1299 IC50 (µM) | Primary Signaling Pathways Modulated |
| This compound | ~44.68[6] | ~69.37[6] | Wnt/β-catenin, NF-κB, PI3K/AKT, Raf/MEK/ERK |
| Curcumin (B1669340) | 3.75-44.37[7][8] | ~66.25[8] | NF-κB, PI3K/AKT, MAPK/ERK |
| Quercetin | 5.14-8.65 (72h-24h)[9] | >100 (24h) | Wnt/β-catenin, PI3K/AKT, NF-κB |
| Resveratrol | ~25.5 (48h)[10] | >25.5 (48h)[10] | Wnt/β-catenin, NF-κB, PI3K/AKT |
| EGCG | 28.34-60.55[11][12] | 27.63-36.03[11][13] | PI3K/AKT, NF-κB, MAPK/ERK |
Table 2: Comparative Cytotoxicity (IC50) in Osteosarcoma Cell Lines (U2OS & MG63)
| Compound | U2OS IC50 (µM) | MG63 IC50 (µM) | Primary Signaling Pathways Modulated |
| This compound | Data not readily available | ~100 (for significant effect)[3] | Wnt/β-catenin |
| Curcumin | Data not readily available | ~27.6[14][15] | JAK2/STAT3, NF-κB, PI3K/AKT |
| Quercetin | Data not readily available | ~70.3 (48h)[16] | PI3K/AKT |
| Resveratrol | ~66.85 (48h)[17] | ~103.78 (48h)[17] | Wnt/β-catenin |
| Apigenin | Inhibits proliferation[4] | Inhibits proliferation[18] | Wnt/β-catenin, PI3K/AKT/mTOR |
| Genistein | Data not readily available | Growth inhibition[19] | PPARγ, PI3K/AKT |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here is for comparative purposes and is derived from various cited sources.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound and the compared natural compounds.
Caption: Key anti-cancer signaling pathways modulated by this compound.
Caption: General experimental workflow for determining cell viability (IC50).
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is used to determine the cytotoxic effects of the compounds and to calculate their IC50 values.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or the other natural compounds for 24, 48, or 72 hours.
-
Reagent Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[2][4]
-
Incubation: The plate is incubated for 1-4 hours at 37°C.[2][4]
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.[2][4]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells after treatment.
-
Cell Treatment: Cells are treated with the desired concentrations of the natural compounds for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[20]
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added, and the cells are incubated in the dark at room temperature for 15-20 minutes.[1][20]
-
Flow Cytometry Analysis: After incubation, more binding buffer is added, and the cells are analyzed by flow cytometry.[20] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the signaling pathways.
-
Protein Extraction: After treatment with the compounds, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., β-catenin, p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C. Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound demonstrates significant anti-cancer activity across a range of cancer cell lines, with its potency being comparable to, and in some cases potentially exceeding, other well-known natural compounds like curcumin and resveratrol, depending on the specific cell line and experimental conditions. Its multi-targeted approach, involving the simultaneous modulation of several key oncogenic signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. The provided experimental data and protocols offer a solid foundation for researchers to design and conduct further comparative studies, ultimately aiming to unlock the full therapeutic potential of this compound and other natural compounds in the fight against cancer.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lung cancer cells A549 and H460 by curcuminoid extracts and nanoemulsions prepared from Curcuma longa Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. Curcumin inhibits the proliferation and invasion of MG-63 cells through inactivation of the p-JAK2/p-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin inhibits the proliferation and invasion of MG-63 cells through inactivation of the p-JAK2/p-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) [mdpi.com]
- 17. Multiple Effects of Resveratrol on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genistein exerts growth inhibition on human osteosarcoma MG-63 cells via PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Caudatin Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Caudatin, a critical step is to confirm its engagement with specific cellular targets. This guide provides a comparative overview of experimental approaches to validate the interaction of this compound with its putative molecular targets and assesses its effects on key signaling pathways.
This compound, a C-21 steroidal glycoside, has demonstrated significant anti-cancer activity in a variety of cellular models. Its mechanism of action is attributed to the modulation of several critical signaling pathways, including Wnt/β-catenin, NF-κB, PI3K/AKT, and Raf/MEK/ERK.[1][2] While downstream effects of this compound on these pathways are documented, direct target engagement studies are crucial for a comprehensive understanding of its molecular mechanism and for the development of more potent and specific derivatives. One study has suggested that this compound directly binds to and activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα), leading to the degradation of toxic protein aggregates in models of Alzheimer's disease.[3] However, for its anti-cancer effects, the direct binding partners within the aforementioned signaling cascades are not yet fully elucidated.
This guide will first explore the established downstream effects of this compound on these pathways, providing quantitative data and detailed experimental protocols. Subsequently, it will introduce state-of-the-art biophysical and proteomic methods that can be employed to definitively confirm the direct binding of this compound to its cellular targets. Finally, a comparison with alternative inhibitors for each pathway is presented to offer a broader context for experimental design and interpretation.
I. Assessing Downstream Effects of this compound on Key Signaling Pathways
The following sections detail the reported effects of this compound on major cancer-related signaling pathways and provide protocols for assessing these effects.
Wnt/β-catenin Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[1][4] This inhibition leads to a reduction in the nuclear translocation of β-catenin and the subsequent downregulation of its target genes, such as c-Myc and Cyclin D1, resulting in decreased cell proliferation and invasion.[1][5]
| Cell Line | Assay | Parameter | This compound Concentration | Result | Reference |
| Osteosarcoma (U2OS, MG63) | Western Blot | β-catenin, Cyclin D1, c-Myc protein levels | 25, 50, 100 µM | Dose-dependent decrease | [4] |
| Gastric Cancer (AGS) | Western Blot | β-catenin protein levels | Not specified | Reduction | [5] |
| Human Alveolar Basal Epithelial (A549) | Western Blot | β-catenin, p-GSK3β (Ser9) protein levels | Not specified | Decrease in β-catenin, inhibition of GSK3β phosphorylation | [6] |
-
Cell Culture and Treatment: Plate cancer cells (e.g., U2OS, AGS) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a specified time (e.g., 24 or 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against β-catenin. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: this compound's inhibitory effect on the Wnt/β-catenin pathway.
NF-κB Signaling Pathway
This compound has been reported to suppress the NF-κB signaling pathway by upregulating Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1).[1][7] This leads to the inhibition of NF-κB transcriptional activity and subsequent induction of apoptosis.[1]
| Cell Line | Assay | Parameter | This compound Concentration | Result | Reference |
| Human Uterine Cancer (HeLa, HEC-1A) | Western Blot | TNFAIP1 protein levels | Concentration-dependent | Upregulation | [7] |
| Human Uterine Cancer (HeLa, HEC-1A) | Western Blot | NF-κB p65 protein levels | Concentration-dependent | Downregulation | [7] |
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the cells with this compound for a specified duration. Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α) if necessary.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Caption: this compound's suppression of the NF-κB signaling pathway.
PI3K/AKT and Raf/MEK/ERK Pathways
This compound has been shown to inactivate the Raf/MEK/ERK pathway, leading to the inhibition of proliferation, stemness, and glycolysis in non-small cell lung cancer cells.[8] It also affects the PI3K/AKT pathway, contributing to its anti-cancer effects.[2]
| Cell Line | Assay | Parameter | This compound Concentration | Result | Reference |
| Non-small cell lung cancer (H1299, H520) | Western Blot | p-Raf, p-MEK1/2, p-ERK1/2 protein levels | 25, 50, 100 µM | Dose-dependent decrease | [8] |
| Non-small cell lung cancer (H1299) | CCK-8 Assay | IC50 | 44.68 µM | - | [8] |
| Non-small cell lung cancer (H520) | CCK-8 Assay | IC50 | 69.37 µM | - | [8] |
| Human hepatoma (HepG2) | Western Blot | p-ERK, p-JNK protein levels | Not specified | Induction of phosphorylation | [9] |
-
Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates as previously described.
-
Array Incubation: Incubate the cell lysates with a phospho-kinase array membrane, which contains antibodies against various phosphorylated kinases.
-
Detection: Use a detection antibody cocktail and chemiluminescent reagents to visualize the phosphorylated proteins.
-
Data Analysis: Quantify the signal intensity for each spot to determine the relative phosphorylation levels of different kinases in the PI3K/AKT and Raf/MEK/ERK pathways.
Caption: this compound's impact on the PI3K/AKT and Raf/MEK/ERK pathways.
II. Confirming Direct Target Engagement of this compound
While the downstream effects of this compound are indicative of its mechanism of action, confirming direct binding to a specific protein target is essential for definitive target validation. The following methods are powerful tools for identifying and validating the direct molecular targets of small molecules like this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of proteins in response to ligand binding in a cellular context. The binding of a drug can stabilize its target protein, leading to a higher melting temperature.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blot for a candidate target protein or by mass spectrometry for proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method that leverages the principle of ligand-induced protein stabilization. In this case, stabilization is assessed by the protein's resistance to proteolysis.
-
Cell Lysis and Treatment: Prepare a cell lysate and treat it with this compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin.
-
SDS-PAGE: Stop the digestion and separate the protein fragments by SDS-PAGE.
-
Protein Visualization: Visualize the protein bands by silver staining or Coomassie blue staining.
-
Target Identification: A protein band that is protected from degradation in the presence of this compound is a candidate target. This band can be excised and identified by mass spectrometry.
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Other Biophysical and Proteomic Methods
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a ligand to a protein, providing information on binding affinity, stoichiometry, and thermodynamics.
-
Surface Plasmon Resonance (SPR): Detects binding events in real-time by measuring changes in the refractive index at a sensor surface where a target protein is immobilized.
-
Affinity Chromatography/Pull-down Assays: Involves immobilizing a derivatized form of this compound on a solid support to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[10][11]
-
Photoaffinity Labeling: Uses a modified this compound probe containing a photoreactive group to covalently crosslink to its target upon UV irradiation, facilitating target identification.
III. Comparison with Alternative Pathway Inhibitors
To provide a broader context, the following table compares this compound with other known inhibitors of the signaling pathways it affects.
| Pathway | This compound | Alternative Inhibitor(s) | Mechanism of Alternative Inhibitor(s) | Reference |
| Wnt/β-catenin | Inhibits β-catenin signaling | ICG-001, Salinomycin | ICG-001 disrupts the interaction between β-catenin and CBP. Salinomycin induces the degradation of the Wnt co-receptor LRP6. | [12] |
| NF-κB | Suppresses NF-κB activity via TNFAIP1 upregulation | Bortezomib (Velcade), Parthenolide | Bortezomib is a proteasome inhibitor that prevents IκB degradation. Parthenolide is a sesquiterpene lactone that inhibits the IKK complex. | [13][14] |
| PI3K/AKT | Inhibits the pathway | Pictilisib (GDC-0941), Taselisib (GDC-0032) | ATP-competitive inhibitors of PI3K isoforms. | [15] |
| Raf/MEK/ERK | Inactivates the pathway | Trametinib, Cobimetinib | Allosteric inhibitors of MEK1/2. | [16] |
Conclusion
This compound is a promising anti-cancer agent that modulates multiple signaling pathways crucial for cancer cell survival and proliferation. While its downstream effects are increasingly well-characterized, the direct molecular targets of this compound within many of these pathways remain to be definitively identified. The experimental approaches outlined in this guide, particularly CETSA and DARTS, offer robust strategies for confirming direct target engagement in a cellular context. By combining the analysis of downstream signaling events with direct target identification methods, researchers can build a comprehensive understanding of this compound's mechanism of action, paving the way for its further development as a therapeutic agent.
References
- 1. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis through modulating GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound targets TNFAIP1/NF-κB and cytochrome c/caspase signaling to suppress tumor progression in human uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Inhibition of Wnt signaling and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Caudatin with Conventional Chemotherapy: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective cancer therapeutics is increasingly focused on combination therapies that enhance efficacy while mitigating toxicity. Caudatin, a C-21 steroidal glycoside, has demonstrated notable anti-cancer properties in various preclinical studies.[1][2] Its potential to synergize with established chemotherapy agents, however, remains a critical area for investigation. This guide provides a comprehensive framework for evaluating the synergistic effects of this compound in combination with standard chemotherapy drugs, offering detailed experimental protocols and data presentation strategies to facilitate further research in this promising field.
Understanding the Components: this compound and Chemotherapy
This compound has been shown to exert its anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[3][4] Notably, it has been reported to influence the Wnt/β-catenin and Raf/MEK/ERK pathways, which are often dysregulated in cancer.[1]
Conventional chemotherapy drugs, such as platinum-based agents (e.g., cisplatin, carboplatin), anthracyclines (e.g., doxorubicin), and taxanes (e.g., paclitaxel), are mainstays in cancer treatment.[5][6][7][8][9] These agents act through various mechanisms, including DNA damage and microtubule disruption, to kill rapidly dividing cancer cells. The rationale for combining this compound with these drugs lies in the potential for a synergistic interaction, where the combined effect is greater than the sum of their individual effects.
Experimental Approach to Assessing Synergy
A systematic evaluation of the synergistic effects of this compound with chemotherapy involves a series of in vitro and in vivo experiments.
In Vitro Synergy Assessment
1. Cell Viability and Cytotoxicity Assays:
The initial step is to determine the cytotoxic effects of this compound and the selected chemotherapy drug, both individually and in combination, on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapy drug, and their combinations for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Combination Index (CI) Analysis:
To quantitatively determine if the interaction between this compound and the chemotherapy drug is synergistic, additive, or antagonistic, the Combination Index (CI) is calculated using the Chou-Talalay method.
Data Presentation:
The results from the cell viability assays can be used to calculate the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each drug alone and in combination. This data should be presented in a clear, tabular format.
| Treatment | Cancer Cell Line | IC50 (µM) after 48h | Combination Index (CI) |
| This compound | A549 (Lung Cancer) | [Insert Value] | - |
| Cisplatin | A549 (Lung Cancer) | [Insert Value] | - |
| This compound + Cisplatin | A549 (Lung Cancer) | [Insert Value] | [Insert Value] |
| This compound | MCF-7 (Breast Cancer) | [Insert Value] | - |
| Doxorubicin | MCF-7 (Breast Cancer) | [Insert Value] | - |
| This compound + Doxorubicin | MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] |
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
3. Apoptosis Assays:
To investigate whether the synergistic cytotoxicity is due to an enhanced induction of apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound, the chemotherapy drug, and their combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Data Presentation:
The percentage of apoptotic cells should be quantified and presented in a table.
| Treatment | Cancer Cell Line | % Early Apoptosis | % Late Apoptosis |
| Control | A549 | [Insert Value] | [Insert Value] |
| This compound | A549 | [Insert Value] | [Insert Value] |
| Cisplatin | A549 | [Insert Value] | [Insert Value] |
| This compound + Cisplatin | A549 | [Insert Value] | [Insert Value] |
4. Western Blot Analysis for Signaling Pathways:
To elucidate the molecular mechanisms underlying the synergistic effects, Western blotting can be used to examine the expression and activation of key proteins in apoptosis and other relevant signaling pathways.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-ERK, β-catenin) and then with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Synergy Assessment
1. Xenograft Animal Models:
To validate the in vitro findings, in vivo studies using xenograft models are essential.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy drug alone, and the combination of this compound and the chemotherapy drug. Administer treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.
Data Presentation:
Present the tumor growth curves for each treatment group and a table summarizing the final tumor volumes and weights.
| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Day X |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] |
| Chemotherapy Drug | [Insert Value] | [Insert Value] |
| This compound + Chemotherapy | [Insert Value] | [Insert Value] |
Visualizing Workflows and Pathways
Diagrams are crucial for illustrating complex experimental processes and biological pathways.
Experimental workflow for evaluating synergy.
Hypothesized synergistic apoptosis pathway.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with chemotherapy is currently limited, its known anti-cancer mechanisms present a strong rationale for such investigations. The experimental framework outlined in this guide provides a robust methodology for researchers to systematically evaluate this potential synergy. By employing these standardized protocols for in vitro and in vivo studies, the scientific community can generate the crucial data needed to determine the clinical viability of combining this compound with conventional chemotherapy, potentially leading to novel and more effective cancer treatment strategies.
References
- 1. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Proliferation, Invasion, and Glycolysis of Osteosarcoma Cells via the Wnt/β- Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and caspase-dependent apoptosis in HepG2 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell apoptosis in gastric cancer cells through modulation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Facebook [cancer.gov]
- 7. Paclitaxel (Taxol)/carboplatin combination chemotherapy in the treatment of advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I and pharmacologic study of the combination paclitaxel and carboplatin as first-line chemotherapy in stage III and IV ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy with carboplatin and paclitaxel for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Caudatin: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is of paramount importance. Adherence to stringent safety protocols, particularly in the disposal of potent chemical compounds, is a cornerstone of responsible research and environmental stewardship. Caudatin, a C-21 steroidal glycoside with significant anticancer properties, necessitates meticulous handling and disposal procedures to mitigate risks to personnel and the environment.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring safety and compliance with standard laboratory practices.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-rated gloves for maximum protection.[4]
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is essential.
Engineering Controls:
-
All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Quantitative Data: Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.[1][5][6]
| Property | Value |
| Molecular Formula | C₂₈H₄₂O₇[1][5] |
| Molecular Weight | 490.63 g/mol [1][5] |
| CAS Number | 38395-02-7[1][5][7] |
| Appearance | Solid[7] |
| Storage Temperature | -20°C[7][8][9] |
| Solubility | DMSO: 50 mg/mL (101.91 mM)[1] |
| DMF: 30 mg/mL[7] | |
| Ethanol (B145695): 30 mg/mL[7] | |
| Stability | ≥ 4 years at -20°C[7] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste.[4][10] Under no circumstances should it be disposed of down the drain or in regular trash.[11][12] The following protocol is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[11]
1. Waste Segregation and Collection:
-
Acutely Toxic Waste: As a potent cytotoxic compound, this compound waste should be classified and segregated as acutely toxic or antineoplastic waste.[4]
-
Waste Streams: Maintain separate, clearly labeled waste streams for:
-
Solid Waste: Contaminated PPE (gloves, lab coats), plasticware, and absorbent materials.
-
Liquid Waste: Unused solutions, and the first rinse from decontaminated glassware.
-
Sharps Waste: Contaminated needles and syringes.
-
-
Containers: Use dedicated, leak-proof, and puncture-resistant hazardous waste containers provided by your institution's EHS department.[11][13] These are often color-coded (e.g., black for bulk antineoplastic waste, yellow for trace contaminated items).[4]
2. Decontamination Procedures:
-
Glassware and Surfaces: Thoroughly decontaminate all non-disposable items and surfaces that have come into contact with this compound.[10]
-
Spill Management:
-
In case of a spill, evacuate the area and restrict access.
-
Wear appropriate PPE for cleanup.
-
Absorb the spill with an inert material such as vermiculite (B1170534) or a commercial sorbent.[11]
-
Collect the absorbed material into a sealed, labeled hazardous waste container.[10][11]
-
3. Final Disposal:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution.[13]
-
Storage: Store sealed waste containers in a designated, secure satellite accumulation area until they are collected by EHS personnel.
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company, typically through high-temperature incineration.[11]
Experimental Protocols Cited
This guide is based on standard hazardous waste disposal protocols and does not cite specific experimental procedures for the disposal of this compound, as none were found in the reviewed literature. The provided disposal steps are derived from best practices for handling potent cytotoxic and antineoplastic agents.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. Unveiling the therapeutic potential of this compound: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks the proliferation, stemness and glycolysis of non-small cell lung cancer cells through the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. This compound | C28H42O7 | CID 21633059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 38395-02-7,this compound | lookchem [lookchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS 38395-02-7 | ScreenLib [screenlib.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling Protocols for Caudatin
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical guidance for the handling and disposal of Caudatin. As a biologically active C-21 steroidal compound with cytotoxic properties, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.[1][2] this compound has demonstrated anti-cancer and antiangiogenic properties, and is known to be cytotoxic to various cell lines, necessitating its handling as a potent compound.[2][3][4]
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE strategy is required when handling this compound.[5][6] The following table summarizes the mandatory PPE.
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05 compliant).[7][8][9] | Prevents dermal absorption of the potent compound. |
| Eye Protection | Chemical splash goggles or a full-face shield.[7][8] | Protects against accidental splashes and aerosols. |
| Lab Coat | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[8] | Prevents contamination of personal clothing. |
| Respiratory | An N95 or higher-rated respirator is recommended, especially when handling the powdered form to prevent inhalation. | Minimizes risk of inhaling aerosolized particles. |
| Additional | Shoe covers.[7] | Prevents the spread of contamination outside the designated handling area. |
Operational Plan for Handling this compound
All handling of this compound must be performed within a designated containment area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.[10]
Preparation and Weighing:
-
Designated Area: All manipulations involving this compound, particularly in its solid form, must be conducted in a chemical fume hood or a ventilated balance enclosure.
-
Decontamination: Before and after use, decontaminate the work surface with a suitable cleaning agent.
-
Weighing: When weighing the powdered form, use a balance inside a fume hood or a containment glove box to prevent the generation of airborne particles.
Solution Preparation:
-
Solubility: this compound is soluble in solvents such as DMSO, DMF, and Ethanol.[2]
-
Solvent Handling: Handle all solvents in the fume hood, wearing the appropriate PPE.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings ("Cytotoxic").[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[11][12]
Waste Segregation:
-
Solid Waste: All disposables that have come into contact with this compound (e.g., gloves, pipette tips, weighing papers, and empty vials) are to be considered contaminated and must be disposed of as solid hazardous waste.[10]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][13] Do not pour any this compound-containing solutions down the drain.[11]
-
Sharps: Needles and syringes that have been in contact with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[12]
Final Disposal:
All this compound waste must be managed by a licensed hazardous waste disposal company.[11] The preferred method for the destruction of cytotoxic compounds is high-temperature incineration.[10]
Experimental Workflow and Safety Protocols
The following diagram outlines the essential workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 38395-02-7 | ScreenLib [screenlib.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsinsider.com [ohsinsider.com]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. web.uri.edu [web.uri.edu]
- 13. organ.su.se [organ.su.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
